Z-Leu-phe-OH
Description
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Structure
3D Structure
Properties
CAS No. |
6401-63-4 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 |
InChI Key |
FGUNAJHARUGMEF-PMACEKPBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
sequence |
LF |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and molecular weight of Z-Leu-Phe-OH
Technical Monograph: Physicochemical Profiling and Synthesis of Z-Leu-Phe-OH
Executive Summary this compound (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) represents a critical dipeptide scaffold in the development of peptidomimetics and protease assays. Characterized by the presence of the carbobenzoxy (Cbz or Z) protecting group, this compound serves as both a stable intermediate in peptide synthesis and a specific substrate for metalloproteases, particularly Carboxypeptidase A (CPA). This guide provides a rigorous analysis of its chemical structure, molecular weight determinants, synthesis protocols, and biological applications, designed for researchers requiring high-fidelity data for drug development and biochemical characterization.
Structural Characterization & Molecular Weight
The physicochemical identity of this compound is defined by the steric bulk of the N-terminal protecting group and the hydrophobicity of its amino acid residues.
Chemical Identity[2][3]
-
IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid
-
Common Name: this compound[1]
-
CAS Registry Number: 6401-63-4[1]
-
Molecular Formula:
[2]
Molecular Weight Breakdown
The molecular weight is calculated based on the standard atomic weights of the constituent elements.
| Moiety | Contribution | Formula Fragment | Mass Contribution (Da) |
| Z-Group (Cbz) | N-Terminal Protection | ~135.14 | |
| Leucine Residue | Hydrophobic Core | ~113.16 | |
| Phenylalanine | C-Terminal Aromatic | ~164.18 | |
| Linkage Loss | Peptide Bond Formation | -18.02 (Adjusted in fragments) | |
| Total MW | Exact Mass | 412.48 g/mol |
Note: The exact monoisotopic mass is 412.1998, essential for high-resolution mass spectrometry (HRMS) validation.
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: The Z-group confers stability against aminopeptidases, while the C-terminal Phe provides specificity for carboxypeptidases.
Physicochemical Properties[2][3][5][6]
Understanding the solubility and stability profile is prerequisite for assay development.
| Property | Value | Experimental Note |
| Appearance | White to off-white powder | Crystalline form depends on recrystallization solvent. |
| Melting Point | 119 – 126 °C | Sharp range indicates high purity (>98%).[1] |
| Solubility (Aq) | Sparingly soluble | Requires pH adjustment (>7.5) or organic co-solvent. |
| Solubility (Org) | Soluble | Methanol, Ethanol, DMSO, DMF. |
| pKa (COOH) | ~3.5 - 4.0 | Typical for C-terminal carboxylic acids. |
| Stability | Hydrolysis-prone | Stable as solid; hydrolyzes in strong acid/base or presence of peptidases. |
Synthesis Protocol: Solution Phase Coupling
While solid-phase synthesis is common, solution-phase synthesis is preferred for this compound to ensure cost-effectiveness and scalability for producing gram-scale quantities. The following protocol utilizes the Mixed Anhydride Method, which minimizes racemization.
Reagents
-
Z-Leu-OH: 10 mmol
-
H-Phe-OMe·HCl: 10 mmol (Methyl ester protects the C-terminus during coupling)
-
Isobutyl Chloroformate (IBCF): Activator
-
N-Methylmorpholine (NMM): Base
-
Tetrahydrofuran (THF): Anhydrous solvent
Step-by-Step Methodology
-
Activation (Formation of Mixed Anhydride):
-
Coupling:
-
In a separate vessel, neutralize H-Phe-OMe·HCl (10 mmol) with NMM (10 mmol) in THF.
-
Add the amino ester solution to the mixed anhydride mixture at -15°C.
-
Allow to warm to room temperature (RT) over 4 hours.
-
Result: Formation of Z-Leu-Phe-OMe.
-
-
Saponification (Deprotection of Ester):
-
Purification:
-
Extract with Ethyl Acetate. Wash with water and brine.
-
Recrystallize from Ethyl Acetate/Hexane.
-
Figure 2: Stepwise conversion from protected amino acids to the final dipeptide acid.
Biological Applications: Carboxypeptidase A (CPA)[1][10]
This compound is a classic substrate for Carboxypeptidase A (CPA) , a pancreatic metalloprotease.
Mechanism of Action
CPA contains a Zinc ion (
-
Substrate Recognition: The hydrophobic pocket of CPA binds the Phenylalanine side chain (S1' subsite).
-
Catalysis: The
activates a water molecule, which attacks the scissile peptide bond between Leu and Phe. -
Utility: Because the Z-group blocks the N-terminus, the enzyme is forced to act only as a carboxypeptidase (cleaving from the C-terminus), releasing L-Phenylalanine and Z-Leucine.
Assay Validation
Researchers use this compound to determine the specificity constant (
-
Detection: The release of L-Phe can be monitored via UV absorbance changes (though weak) or, more commonly, by derivatization (e.g., Ninhydrin assay) since the Z-Leu product does not react with Ninhydrin, but the released free amine of Phe does (post-cleavage analysis usually requires separation). Note: For continuous spectrophotometric assays, ester substrates like Z-Leu-Phe-OMe are often preferred, but this compound is used for end-point inhibition studies.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 12940411 (this compound). National Center for Biotechnology Information.
-
-
Synthesis Methodology
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Mixed Anhydride coupling).
- Protocol derived from standard peptide chemistry practices validated in: Chem-Impex International Product D
-
-
Enzymatic Application (Carboxypeptidase A)
- Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes.
- Sigma-Aldrich Product Specification for Z-Phe-Leu (Analogous substr
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Carboxypeptidase A mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
Z-Leu-Phe-OH CAS number and chemical identifiers
Topic: Z-Leu-Phe-OH CAS number and chemical identifiers Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Structural Analysis, Synthesis Protocols, and Protease Interaction Mechanisms[2][3]
Executive Summary
This compound (Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobically protected dipeptide derivative extensively utilized as a structural probe in protease research and a foundational building block in peptide therapeutics.[1][2][3] Distinguished by its N-terminal benzyloxycarbonyl (Z or Cbz) protection and a hydrophobic Leucine-Phenylalanine core, this compound serves as a critical mimic for the P2-P1 subsites of chymotrypsin-like serine proteases and cysteine cathepsins.
This guide provides a rigorous technical breakdown of this compound, moving beyond basic identifiers to explore its synthesis, mechanistic utility in ligand binding assays, and specific handling requirements for high-precision experimental workflows.
Part 1: Chemical Identity & Physiochemical Profile
The precise identification of this compound is critical, as stereochemical inversions (e.g., D-Leu) or sequence reversals (Z-Phe-Leu-OH, CAS 4313-73-9) drastically alter biological affinity.
Table 1: Core Chemical Identifiers
| Parameter | Technical Specification |
| Chemical Name | N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine |
| Common Synonyms | This compound; Cbthis compound; Z-L-Leu-L-Phe-OH |
| CAS Number | 6401-63-4 |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.48 g/mol |
| MDL Number | MFCD00191122 |
| SMILES | CC(C)COCc1ccccc1)C(=O)NC(=O)O |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[2] |
| pKa | ~3.6 (Terminal Carboxylic Acid) |
| Appearance | White to off-white lyophilized powder |
Critical Note on Isomers: Ensure your procurement specifies CAS 6401-63-4 . The sequence isomer Z-Phe-Leu-OH (CAS 4313-73-9) is a distinct compound often used for carboxypeptidase studies and will not function identically in chymotrypsin-like assays.
Part 2: Structural Analysis & Molecular Mechanism
The utility of this compound stems from its ability to mimic the hydrophobic cleavage sites of proteolytic enzymes.
The "Hydrophobic Cap" Mechanism
The Z (Carbobenzoxy) group is not merely a protecting group in this context; it acts as a hydrophobic cap that occupies the S3 or S4 subsite of a protease, stabilizing the binding complex.
-
Leu (P2 Position): The isobutyl side chain of Leucine is optimized for the S2 hydrophobic pocket of enzymes like Cathepsin L and Chymotrypsin .
-
Phe (P1 Position): The benzyl side chain of Phenylalanine targets the S1 specificity pocket, which typically prefers large aromatic residues.
-
Free Acid (OH): The C-terminal carboxylate allows the molecule to act as a product inhibitor or a substrate precursor (e.g., for conversion to an aldehyde or chloromethyl ketone inhibitor).
Diagram: Structural Connectivity
The following diagram illustrates the connectivity and the functional domains of the molecule.
Figure 1: Functional domain map of this compound showing the N-terminal protection and amino acid residues.
Part 3: Synthesis & Purification Protocol
While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g., ¹³C-Phe) or modifications. The following is a standard Solution-Phase Synthesis protocol, preferred over Solid-Phase Peptide Synthesis (SPPS) for short dipeptides to avoid resin-cleavage side reactions.
Reaction Scheme
-
Coupling: Z-Leu-OH + H-Phe-OMe
Z-Leu-Phe-OMe -
Saponification: Z-Leu-Phe-OMe
this compound
Detailed Methodology
Step 1: Coupling (Mixed Anhydride Method)
-
Reagents: Z-Leu-OH (10 mmol), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), H-Phe-OMe·HCl.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Protocol:
-
Dissolve Z-Leu-OH in THF at -15°C.
-
Add NMM (1.0 eq) followed by dropwise addition of IBCF (1.0 eq) to form the mixed anhydride. Stir for 15 min.
-
In a separate vessel, neutralize H-Phe-OMe·HCl with NMM in DMF/THF.
-
Add the phenylalanine ester solution to the mixed anhydride.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[4]
-
Step 2: Saponification (Deprotection of Ester)
-
Reagents: Lithium Hydroxide (LiOH), Methanol, Water.
-
Protocol:
-
Dissolve Z-Leu-Phe-OMe in MeOH.
-
Add 2N LiOH (2.0 eq) dropwise at 0°C.
-
Stir at RT for 2 hours (Monitor by TLC for disappearance of ester).
-
Acidification: Evaporate MeOH. Acidify aqueous layer to pH 2-3 with 1N HCl.
-
Isolation: The product, this compound, will precipitate as a white solid. Filter and wash with cold water.
-
Recrystallization: Recrystallize from Ethyl Acetate/Hexane to achieve >98% purity.
-
Synthesis Workflow Diagram
Figure 2: Stepwise solution-phase synthesis workflow for this compound.
Part 4: Applications in Drug Discovery[1][3]
Protease Inhibition & Substrate Profiling
This compound is primarily used to map the active site specificity of Papain-family cysteine proteases (e.g., Cathepsin L, B, S) and Chymotrypsin-like serine proteases .
-
Mechanism: The Z-Leu-Phe moiety binds to the non-prime subsites (S2-S1).
-
Competitive Inhibition: The free acid (OH) form acts as a weak competitive inhibitor (
typically in the micromolar range). It competes with natural substrates for the active site but cannot be cleaved further. -
Precursor Utility: It is the immediate precursor for synthesizing potent transition-state inhibitors like Z-Leu-Phe-H (Aldehyde) or Z-Leu-Phe-CMK (Chloromethylketone) , which covalently modify the active site histidine or cysteine.
Self-Assembly & Nanotechnology
Research into diphenylalanine (Phe-Phe) nanotubes has expanded to include Z-protected dipeptides. This compound can self-assemble into supramolecular structures (nanofibers/tubes) in aqueous/organic mixtures, driven by
Part 5: Handling, Stability & Storage
To maintain the integrity of this compound for sensitive kinetic assays, strict adherence to storage protocols is required.
Table 2: Stability Matrix
| Condition | Protocol | Rationale |
| Solid State Storage | -20°C, Desiccated | Prevents hydrolysis and moisture absorption. Stable for >2 years. |
| Solution Storage | -80°C (DMSO stock) | Peptides in solution are prone to aggregation and slow hydrolysis. Use within 6 months. |
| Solubility | DMSO, DMF, MeOH | Hydrophobic Z-group limits water solubility. Dissolve in organic solvent first, then dilute into buffer. |
| pH Sensitivity | Avoid pH > 9.0 | High pH can cause racemization of the chiral centers or premature ester hydrolysis if derivatives are used. |
References
-
Chem-Impex International. "this compound Product Data & CAS 6401-63-4 Verification." Chem-Impex Catalog. Accessed 2024. Link
-
Sigma-Aldrich (Merck). "Peptide Synthesis Reagents and Z-Phe-Leu Isomer Distinction." Sigma-Aldrich Technical Library. Accessed 2024. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for this compound." PubChem. Accessed 2024. Link
-
Schechter, I., & Berger, A. "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational paper on P1/P2 subsite nomenclature used in Z-Leu-Phe design). Link
Sources
Technical Guide: Biological Activity of Z-Leu-Phe-OH in Protease Studies
This guide provides an in-depth technical analysis of Z-Leu-Phe-OH , focusing on its dual role as a competitive inhibitor for serine proteases and a substrate for metalloproteases.
Executive Summary
This compound (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) is a dipeptide derivative widely utilized in protease mechanistics. Unlike its aldehyde (CHO) or chloromethyl ketone (CMK) analogues, which act as potent irreversible or transition-state inhibitors, the free acid form (-OH ) functions primarily as a reversible competitive ligand or a specific substrate .
Its utility in drug development and biochemical research stems from three core activities:
-
Substrate Specificity Mapping: It serves as a substrate for Carboxypeptidase A (CPA), aiding in the definition of S1' subsite specificity.
-
Competitive Inhibition: It acts as a reversible competitive inhibitor for Chymotrypsin-like serine proteases (e.g., Cathepsin G, Chymase), allowing for the determination of intrinsic binding constants (
) without covalent modification. -
Negative Control: In apoptosis and cellular signaling studies, it is the standard negative control for Z-Leu-Phe-CHO, validating that observed effects are due to the electrophilic "warhead" of the inhibitor rather than the peptide backbone.
Molecular Architecture & Binding Dynamics[1]
Physicochemical Profile[1]
-
Chemical Formula:
-
Molecular Weight: 412.48 g/mol
-
Solubility: Hydrophobic; requires dissolution in organic solvents (DMSO, DMF, or Methanol) before dilution into aqueous buffers.
-
Stability: Stable at neutral pH; susceptible to hydrolysis by specific peptidases.
Structural Determinants of Activity
The biological activity is dictated by the interaction of its three moieties with protease active sites:
-
Z-Group (N-Benzyloxycarbonyl): Provides hydrophobic bulk that occupies the S2 or S3 subsite, stabilizing the enzyme-inhibitor complex via Van der Waals interactions.
-
Leu-Phe Dipeptide:
-
Phe (P1 Position): The aromatic side chain fits precisely into the deep hydrophobic S1 pocket of Chymotrypsin and Cathepsin G.
-
Leu (P2 Position): Interacts with the S2 subsite, providing additional binding energy.
-
-
C-Terminal Carboxyl (-OH):
-
In Serine Proteases: Lacks electrophilicity, preventing the formation of a covalent hemiacetal or ester linkage with the catalytic Serine-195. This results in purely non-covalent, reversible binding.
-
In Metalloproteases (CPA): Coordinates with the active site Zinc (
) or interacts with Arg-145, facilitating hydrolytic cleavage.
-
Primary Biological Activities
Scenario A: Reversible Competitive Inhibition (Serine Proteases)
Against enzymes like
-
Mechanism: The P1 Phenylalanine occupies the S1 specificity pocket, blocking access for the true substrate.
-
Key Metric: The Inhibition Constant (
). For Chymotrypsin, the of free acid dipeptides is typically in the micromolar ( to M) range, significantly higher than transition-state analogues.
Scenario B: Substrate Catalysis (Metalloproteases)
Carboxypeptidase A (CPA) prefers substrates with C-terminal aromatic residues and a free carboxyl group. This compound is a substrate for CPA.
-
Mechanism:
-
The C-terminal carboxylate coordinates with the active site
and forms an electrostatic bond with Arg-145. -
The carbonyl oxygen of the peptide bond is polarized by
. -
Glu-270 acts as a general base, activating a water molecule to attack the scissile bond, releasing Phenylalanine.
-
Experimental Workflows
Protocol 1: Determination of for Chymotrypsin Inhibition
This protocol measures the ability of this compound to competitively inhibit the hydrolysis of a standard chromogenic substrate.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM
. -
Enzyme:
-Chymotrypsin (Stock: 1 M in 1 mM HCl). -
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare 10 mM stock in DMSO.
-
Inhibitor: this compound. Prepare serial dilutions (0, 50, 100, 200, 500
M) in DMSO.
Procedure:
-
Preparation: In a 96-well microplate, add 140
L of Buffer. -
Inhibitor Addition: Add 20
L of this compound at varying concentrations. -
Substrate Addition: Add 20
L of Suc-AAPF-pNA (Final conc: 1 mM, approx ). -
Initiation: Add 20
L of Enzyme solution. Mix rapidly. -
Detection: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes at 25°C.
-
Analysis:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. (Dixon Plot). -
The x-intercept corresponds to
(assuming competitive inhibition).
-
Protocol 2: Carboxypeptidase A Kinetic Assay
This assay validates this compound as a substrate by monitoring the cleavage of the Leu-Phe bond.
Reagents:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Enzyme: Carboxypeptidase A (CPA).[1]
-
Substrate: this compound (0.1 - 2.0 mM).
Procedure (UV Difference Method):
-
Baseline: Dissolve this compound in buffer. Transfer to a quartz cuvette.
-
Initiation: Add CPA enzyme.
-
Measurement: Monitor the decrease in absorbance at 224-230 nm (peptide bond cleavage). Note: Background absorbance of the Z-group is high; differential spectroscopy against a substrate blank is required.
-
Alternative (Ninhydrin): Aliquot reaction mixture at time points, stop with acid, and react with Ninhydrin to quantify the release of free Phenylalanine (Absorbance at 570 nm).
Comparative Analysis: The "Z-Leu-Phe" Family
The biological impact of the Z-Leu-Phe scaffold is entirely dependent on the C-terminal modification.
| Compound | C-Terminus | Primary Role | Mechanism | Binding Type |
| This compound | Carboxyl (-COOH) | Control / Substrate | Competitive Ligand | Reversible (Non-covalent) |
| Z-Leu-Phe-CHO | Aldehyde (-CHO) | Inhibitor | Transition-state analog (Hemiacetal) | Reversible (Slow-binding) |
| Z-Leu-Phe-CMK | Chloromethyl Ketone | Inhibitor | Alkylation of His-57 | Irreversible (Covalent) |
Pathway Visualization
The following diagram illustrates the divergent pathways of this compound depending on the enzyme class (Serine Protease vs. Metalloprotease).
Figure 1: Divergent mechanisms of this compound. In Serine Proteases (Red path), it acts as a reversible inhibitor. In Metalloproteases (Green path), it acts as a substrate.[2]
References
-
Auld, D. S., & Vallee, B. L. (1970).[3] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[3][4] Biochemistry, 9(22), 4352–4359.[3]
-
Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to alpha-chymotrypsin.[5][6] Biochemical Journal, 101(1), 56–62.
-
Santa Cruz Biotechnology. (n.d.). Chymotrypsin Inhibitors: Chemical properties and biological activity. SCBT Product Guide.
-
Chem-Impex International. (n.d.). This compound Product Information: Applications in peptide synthesis and biochemical research.[7]
-
MDPI. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Biomolecules.
Sources
- 1. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The binding of inhibitors to alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of inhibitors to α-chymotrypsin at alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Z-Leu-Phe-OH in Organic Solvents: A Technical Guide
The following guide details the solubility profile of Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine). It synthesizes physicochemical principles with practical laboratory protocols, addressing the needs of process chemists and assay developers.
Compound: this compound (Carbobenzoxy-L-leucyl-L-phenylalanine) CAS: 3588-63-4 Molecular Weight: 412.48 g/mol Classification: N-Protected Hydrophobic Dipeptide
Part 1: Executive Summary & Physicochemical Context
This compound is a key intermediate in peptide synthesis and a substrate for enzymatic assays (e.g., Carboxypeptidase A).[1] Its solubility behavior is governed by the conflict between its hydrophobic domains and its hydrogen-bonding potential.[1]
Unlike the free dipeptide (H-Leu-Phe-OH), which is zwitterionic and sparingly soluble in organics, the Z-group (Benzyloxycarbonyl) caps the N-terminus. This eliminates the zwitterionic character, significantly increasing lipophilicity and solubility in organic solvents while rendering the compound practically insoluble in water.
The Solubility Triad
-
The Z-Group (Hydrophobic/Aromatic): Drives solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF).[1]
-
The Side Chains (Isobutyl & Benzyl): The Leucine and Phenylalanine side chains add substantial hydrophobicity, making the molecule amenable to solvation in alcohols and esters upon warming.[1]
-
The C-Terminal Carboxyl (-COOH): Remains free, allowing for pH-dependent solubility manipulation (soluble in basic organic mixtures).[1]
Part 2: Solubility Profile by Solvent Class
The following table categorizes solvents based on their thermodynamic compatibility with this compound.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts inter-peptide H-bonds; high dielectric constant solvates the polar backbone. | Stock Solutions , Bioassays, Synthesis coupling.[1] |
| Chlorinated | Dichloromethane (DCM) , Chloroform | High | Excellent solvation of the Z-group and hydrophobic side chains. | Synthesis , Liquid-Liquid Extraction.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good solvent at elevated temperatures; marginal at RT.[1] | Recrystallization , Extraction from aqueous acid.[1] |
| Alcohols | Methanol, Ethanol | Variable | Soluble with warming or sonication.[1] "Good" solvent for crystallization when paired with water.[1] | Crystallization , TLC spotting. |
| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Lack of polarity to overcome crystal lattice energy.[1] | Anti-solvents (Precipitation), Washing.[1][2] |
| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates.[1] Soluble only at high pH (>8.0).[1] | Precipitant , Assay buffer (requires co-solvent).[1] |
Critical Solvent Systems for Processing
-
Recrystallization: The classic system for Z-protected peptides is Ethyl Acetate/Hexane .[1] Dissolve this compound in warm EtOAc, then slowly add Hexane (anti-solvent) until turbidity persists. Cool to 4°C. Alternatively, Ethanol/Water systems are effective.[1]
-
Assay Buffers: Prepare a 100x stock in 100% DMSO . Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation, though this compound may precipitate if the concentration exceeds its aqueous solubility limit (~50-100 µM).[1]
Part 3: Experimental Protocol – Saturation Solubility Determination
Do not rely on literature values alone. Batch-to-batch variation in crystal habit (amorphous vs. crystalline) affects dissolution rates.[1] Use this self-validating "Shake-Flask" protocol.
Workflow Diagram
Figure 1: Step-by-step workflow for determining saturation solubility.
Detailed Methodology
1. Preparation:
-
Add excess this compound solid (~50 mg) to a glass vial.
-
Add 1.0 mL of the target solvent (e.g., Methanol).[1]
-
Checkpoint: Ensure solid is visible at the bottom.[1] If fully dissolved, add more solid.[1]
2. Equilibration:
-
Agitate the vial at controlled temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar.
-
Why: This ensures thermodynamic equilibrium is reached, overcoming the kinetic lag of dissolving hydrophobic crystals.
3. Separation:
-
Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind peptides).[1]
4. Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: 70% Acetonitrile / 30% Water (0.1% TFA).[1] this compound is hydrophobic and requires high organic content to elute.[1]
-
Detection: UV at 254 nm (detects the Z-group and Phenylalanine ring).[1]
-
Calculation: Compare peak area against a standard curve prepared from a DMSO stock.
Part 4: Troubleshooting & Optimization
Issue: Gelation
Symptom: The solution turns into a viscous gel instead of dissolving or precipitating.[1] Cause: Peptide self-assembly via hydrogen bonding in non-polar solvents (common in Toluene or pure EtOAc).[1] Fix: Add a "breaker" solvent. 1-5% DMF or Methanol added to the non-polar solvent can disrupt the gel network without significantly altering the solubility power.
Issue: "Oiling Out" during Recrystallization
Symptom: Product separates as a liquid oil rather than crystals. Cause: Temperature dropped too fast, or the solvent system is too polar.[1] Fix: Re-heat to dissolve the oil. Add a seed crystal.[1] Cool extremely slowly (wrap the flask in foil/towel). Switch from EtOAc/Hexane to Ethanol/Water .[1]
Decision Tree: Solvent Selection
Figure 2: Solvent selection logic based on experimental intent.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound (CAS 3588-63-4).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][4] Chemical Reviews.[1] (Authoritative text on Z-group solubility characteristics). Retrieved from [Link]
Sources
- 1. Carbobenzoxy-phenylalanyl(p)-leucyl-alanine | C25H34N3O7P | CID 5492587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the History, Development, and Application of Z-Leu-Phe-OH as a Formyl Peptide Receptor Ligand
Abstract
N-Carbobenzoxy-L-leucyl-L-phenylalanine (Z-Leu-Phe-OH) has emerged as a crucial tool in the study of innate immunity and inflammation. Initially developed as a synthetic peptide, its primary utility lies in its interaction with the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors pivotal in mediating the response of phagocytic cells to bacterial invasion and tissue damage.[1][2][3] This technical guide provides an in-depth exploration of the history, biochemical mechanism, and practical applications of this compound for researchers, scientists, and drug development professionals. We delve into its discovery as an early synthetic ligand, its mechanism of action as a competitive antagonist of Formyl Peptide Receptor 1 (FPR1), the downstream signaling pathways it modulates, and detailed protocols for its characterization.[1][3] By synthesizing historical context with modern experimental insights, this document serves as a comprehensive resource for leveraging this compound in the investigation of inflammatory processes and the development of novel therapeutics.
Introduction: The Landscape of Chemoattractant Peptides
The innate immune system forms the first line of defense against invading pathogens, and a key element of this response is the recruitment of leukocytes, such as neutrophils, to sites of infection or injury.[4][5] This directed migration, or chemotaxis, is orchestrated by a class of molecules known as chemoattractants.[6] Among the most potent of these are small N-formylated peptides, which are molecular patterns associated with bacteria, as prokaryotic protein synthesis initiates with N-formylmethionine.[1]
These peptides are recognized by a specific family of receptors on the surface of immune cells: the Formyl Peptide Receptors (FPRs).[1][2] FPRs are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events leading to essential immune functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in an "oxidative burst".[1][2][7]
The study of these pathways has been greatly facilitated by the development of synthetic ligands that can either mimic (agonists) or block (antagonists) the action of natural chemoattractants. This compound stands out as a foundational synthetic peptide derivative that has been instrumental in dissecting the function of FPRs.[8] This guide offers a detailed examination of its origins, its role as a research tool, and the methodologies used to study its effects.
Discovery and Early History of this compound
The journey of this compound is intrinsically linked to the discovery of the archetypal bacterial chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF). Early research in the 1970s identified fMLP as a powerful neutrophil activator and chemoattractant.[9][10] This spurred a search for synthetic analogs to probe the newly discovered receptor, now known as FPR1.[2]
Scientists began systematically synthesizing peptides to understand the structural requirements for receptor binding and activation.[11] In this context, this compound was developed. The key structural feature is the replacement of the N-formyl group of potent agonists with a bulky N-Carbobenzoxy ("Z" or "Cbz") group.[12] This modification was critical; while maintaining affinity for the receptor's binding pocket, the Z-group prevented the conformational change required for receptor activation.
Early studies quickly established that peptides like this compound could competitively inhibit the effects of fMLP, such as neutrophil chemotaxis and enzyme release. This identified this compound not as an activator, but as a valuable competitive antagonist , a tool that could specifically block the receptor and thereby help to isolate and study FPR1-mediated pathways.[1]
Mechanism of Action: Interaction with Formyl Peptide Receptors
The Formyl Peptide Receptor Family (FPRs)
The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][13]
-
FPR1: The high-affinity receptor for N-formylated peptides like fMLP. It is abundantly expressed on neutrophils and monocytes and is a primary driver of the inflammatory response to bacterial infection.[2][3][14]
-
FPR2: A more promiscuous receptor that binds a wide variety of ligands, including formyl peptides (with lower affinity than FPR1), lipids (e.g., lipoxin A4), and host-derived peptides.[1][15] It plays a complex role in both pro- and anti-inflammatory signaling.
-
FPR3: The least characterized member of the family, with a less defined role in immune signaling.
This compound is primarily recognized as a selective antagonist for FPR1 . Its ability to block fMLP-induced activity makes it an indispensable tool for differentiating FPR1-mediated responses from those triggered through FPR2 or other chemoattractant receptors.[16]
Downstream Signaling Pathways
FPR1 activation by an agonist like fMLP initiates a well-defined signaling cascade. By blocking the initial binding event, this compound prevents the initiation of this entire pathway.
-
G-Protein Coupling: Upon agonist binding, FPR1 couples to a heterotrimeric Gi protein. This causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[2]
-
Second Messenger Generation: Both Gα-GTP and the Gβγ dimer activate downstream effectors:
-
Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of FPR1 activation.[2][10]
-
Protein Kinase C (PKC) Activation: DAG and Ca²⁺ together activate PKC, which phosphorylates numerous target proteins, including components of the NADPH oxidase complex.
-
-
Kinase Cascades: The dissociated G-protein subunits also activate other critical kinase pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are essential for chemotaxis and gene transcription.[2]
-
Cellular Response: The culmination of this signaling is the execution of key neutrophil functions: directed migration (chemotaxis), release of antimicrobial enzymes (degranulation), and production of superoxide anions (oxidative burst) to kill pathogens.[1][2]
The primary utility of this compound is its ability to occupy the FPR1 binding site and prevent this cascade from ever starting.
Visualization of the FPR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by an FPR1 agonist and blocked by an antagonist like this compound.
Caption: FPR1 signaling pathway initiated by an agonist and blocked by this compound.
Methodologies for Studying this compound
Evaluating the activity of this compound requires a suite of well-established in vitro assays. These protocols are designed to confirm its identity as a competitive FPR1 antagonist.
Receptor Binding Assays
The most direct way to demonstrate interaction with FPR1 is through a competitive binding assay. This experiment quantifies the ability of this compound to displace a known high-affinity radiolabeled or fluorescent ligand from the receptor.[17]
-
Objective: To determine the binding affinity (Ki) of this compound for FPR1 by measuring its ability to displace a radiolabeled agonist (e.g., [³H]fMLP).
-
Materials:
-
Cell membrane preparations from cells expressing high levels of FPR1 (e.g., human neutrophils or transfected HL-60 cells).
-
Radioligand: [³H]fMLP.
-
Unlabeled Competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled fMLP (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]
-
Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (e.g., 50-100 µg protein/well).[18]
-
A fixed concentration of [³H]fMLP (typically at or below its Kd value).
-
Varying concentrations of this compound.
-
Control wells:
-
Total Binding: Membranes + [³H]fMLP + buffer.
-
Non-specific Binding: Membranes + [³H]fMLP + excess unlabeled fMLP.
-
-
-
Equilibration: Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation to reach binding equilibrium.[18]
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filters using the vacuum manifold. The membranes and bound radioligand are trapped on the filter, while unbound ligand passes through.
-
Washing: Wash the filters quickly with ice-cold assay buffer (e.g., 3-4 times) to remove any remaining unbound radioligand.[18]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Assays: Measuring Antagonism
Functional assays assess the ability of this compound to block a physiological response induced by an agonist.
-
Objective: To measure the ability of this compound to inhibit fMLP-induced intracellular calcium release.
-
Rationale: Agonist binding to FPR1 causes a rapid, transient increase in intracellular calcium ([Ca²⁺]i), which can be measured with fluorescent dyes.[19][20] An antagonist will prevent this.
-
Materials:
-
FPR1-expressing cells (e.g., human neutrophils, differentiated HL-60 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist: fMLP.
-
Antagonist: this compound.
-
Fluorometric plate reader or flow cytometer capable of kinetic reads.
-
-
Methodology:
-
Cell Loading: Incubate cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[20] The "AM" ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove excess extracellular dye. Cellular esterases will have cleaved the AM group, trapping the active dye inside.
-
Pre-incubation: Aliquot cells into a 96-well plate. Add varying concentrations of this compound (or buffer as a control) and incubate for 10-20 minutes. This allows the antagonist to bind to the receptors.
-
Stimulation & Measurement: Place the plate in the reader. Establish a baseline fluorescence reading for several seconds. Inject a fixed concentration of fMLP (typically the EC₅₀ concentration) into each well and immediately begin recording the change in fluorescence over time (e.g., for 60-120 seconds).
-
Data Analysis: The agonist-induced calcium flux will appear as a sharp peak in fluorescence. Calculate the peak fluorescence intensity (or area under the curve) for each condition. Plot the response versus the concentration of this compound to determine the IC₅₀ for the inhibition of calcium mobilization.
-
-
Objective: To measure the ability of this compound to block fMLP-induced directed cell migration.
-
Rationale: The Boyden chamber (or Transwell) assay is a classic method to quantify chemotaxis.[21][22] Cells migrate through a porous membrane towards a chemoattractant.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 3-5 µm pores for neutrophils).
-
24-well plate.
-
FPR1-expressing cells.
-
Chemoattractant: fMLP.
-
Antagonist: this compound.
-
-
Methodology:
-
Setup: Place the Transwell inserts into the wells of the 24-well plate.
-
Chemoattractant: Add assay medium containing fMLP to the lower chamber (the well).
-
Cell Preparation: Resuspend the cells in assay medium. In the test conditions, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).[21]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours to allow migration.[21]
-
Quantification: Remove the insert. Scrape off any non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a dye (e.g., DAPI, Crystal Violet). Count the number of migrated cells per field of view using a microscope.
-
Data Analysis: Plot the number of migrated cells versus the concentration of this compound to determine its inhibitory effect.
-
Visualization of the Chemotaxis Assay Workflow
Caption: Workflow for a Transwell (Boyden chamber) chemotaxis assay.
Structure-Activity Relationship (SAR) Insights
The development of this compound was an early exercise in understanding the structure-activity relationships (SAR) of FPR1 ligands.[23] SAR studies explore how specific chemical modifications to a molecule alter its biological activity.[23]
| Modification to fMLP (Met-Leu-Phe) | Resulting Compound | Key Change | Impact on Activity | Rationale |
| N-terminal formyl group | fMLP (Agonist) | Small, hydrogen-bonding | Full Agonist | The formyl group is critical for receptor activation, likely by forming a key hydrogen bond that induces the active receptor conformation. |
| N-terminal blocked with Carbobenzoxy | This compound (Antagonist) | Large, bulky aromatic group | Competitive Antagonist | The bulky Z-group allows binding but sterically hinders the conformational change needed for G-protein coupling and activation. |
| C-terminal acid to methyl ester | fMLP-OMe | Esterification of carboxylate | Potent Agonist | Often retains or slightly increases potency, indicating the free carboxylate is not essential for agonist activity.[24] |
| Amino acid substitution | fM[X]P, fML[Y] | Change in side chains | Variable Activity | The hydrophobicity and size of residues at positions 2 and 3 are critical for binding affinity. Phenylalanine at position 3 is highly preferred.[11] |
The key takeaway from the SAR of this compound is the critical role of the N-terminal modification. Replacing the small formyl group with the large, rigid carbobenzoxy group is the defining feature that converts a potent agonist scaffold into a competitive antagonist.
Applications in Research and Drug Discovery
This compound is more than a historical footnote; it remains a relevant and widely used tool in immunology and cell biology.
-
Probing FPR1 Function: Its primary use is to confirm that a specific biological response is mediated by FPR1. If a response to fMLP is blocked by this compound, it provides strong evidence for the involvement of this receptor.
-
Studying Inflammation: Researchers use this compound in models of inflammatory disease (e.g., acute lung injury, arthritis) to investigate the role of FPR1-driven neutrophil recruitment and activation in pathogenesis.[3][16]
-
Drug Discovery Scaffold: While not a drug itself, this compound and similar peptide antagonists have served as templates for the design of more potent, selective, and drug-like small molecule FPR1 antagonists for therapeutic use.[1][25]
-
Dissecting Signaling Pathways: By selectively blocking the FPR1 pathway, scientists can investigate the interplay between different signaling networks within a cell. For example, one can study how other stimuli affect a cell when the potent FPR1 pathway is inhibited.[26]
Conclusion and Future Perspectives
N-Carbobenzoxy-L-leucyl-L-phenylalanine (this compound) represents a cornerstone in the study of chemoattractant receptors. Born from early efforts to understand the structural requirements for neutrophil activation, it was quickly identified as a specific and effective competitive antagonist for Formyl Peptide Receptor 1. Its development provided researchers with an essential chemical tool to dissect the role of FPR1 in host defense and inflammation.
The principles demonstrated by this compound—namely, that modifying the N-terminus of a peptide ligand can switch its function from agonism to antagonism—have informed decades of research into GPCR pharmacology. Today, despite the availability of newer and more diverse antagonists, this compound remains a reliable and cost-effective standard for basic research into FPR1 biology. Future work will continue to build on this foundation, developing ligands with even greater selectivity and tailored signaling properties to finely tune the immune response for therapeutic benefit in a range of inflammatory diseases.
References
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Palmieri, B., et al. (2020). Expression and Roles of Antimicrobial Peptides in Innate Defense of Airway Mucosa: Potential Implication in Cystic Fibrosis. Frontiers in Immunology. Available at: [Link]
-
Lind, S., et al. (1993). Mechanisms in neutrophil priming: characterization of the oxidative response induced by formylmethionyl-leucyl-phenylalanine in human exudated cells. Immunology. Available at: [Link]
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Karim, M. R., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules. Available at: [Link]
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Leone, S., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry. Available at: [Link]
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He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available at: [Link]
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Edwards, B. S., et al. (2018). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Z-Phe-Leu-OH. PubChem Compound Database. Retrieved February 8, 2026, from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 8, 2026, from [Link]
-
Fu, H., et al. (2004). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. Available at: [Link]
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Galdiero, S., et al. (1997). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Journal of Medicinal Chemistry. Available at: [Link]
-
Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]
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Zasloff, M. (2009). The Roles of Antimicrobial Peptides in Innate Host Defense. Journal of Innate Immunity. Available at: [Link]
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National Cancer Institute. (n.d.). Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Ac9 –25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected HL-60 cells. Retrieved February 8, 2026, from [Link]
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Ortiz-Riaño, E., et al. (2022). Antimicrobial peptides´ immune modulation role in intracellular bacterial infection. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Ruan, F., & Ye, R. D. (2018). Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. Molecules. Available at: [Link]
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ChemoTactics. (n.d.). Chemokine Protocols. Retrieved February 8, 2026, from [Link]
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Drug Design. (n.d.). Structure Activity Relationships. Retrieved February 8, 2026, from [Link]
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Baggiolini, M., et al. (1988). Mechanism of Neutrophil Activation by NAF, a Novel Monocyte-Derived Peptide Agonist. Journal of Clinical Investigation. Available at: [Link]
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Lind, S., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of competition binding in FPR-and FPRL-1/ALX-transfected RBL-2H3 cells. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Structure‐activity‐relationships of the Stability of Six Pentathiepins Towards Glutathione. Retrieved February 8, 2026, from [Link]
-
Lind, S., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]
-
Futosi, K., et al. (2016). The Prolyl Isomerase Pin1 Controls Lipopolysaccharide-Induced Priming of NADPH Oxidase in Human Neutrophils. Frontiers in Immunology. Available at: [Link]
-
van der Does, A. M., et al. (2018). Functions of Cationic Host Defense Peptides in Immunity. International Journal of Molecular Sciences. Available at: [Link]
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Le, Y., et al. (2007). Activation of the human FPRL-1 receptor promotes Ca2+ mobilization in U87 astrocytoma cells. Neurochemical Research. Available at: [Link]
-
Oxford Academic. (n.d.). Antimicrobial peptides and proteins, exercise and innate mucosal immunity. Pathogens and Disease. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. Gene database. Retrieved February 8, 2026, from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]
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Wikipedia. (n.d.). Amino acid. Retrieved February 8, 2026, from [Link]
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Protocols.io. (2023). Biochemistry and Molecular Biology. Retrieved February 8, 2026, from [Link]
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Toniolo, C., et al. (1985). A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant. The Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide ligands. Retrieved February 8, 2026, from [Link]
-
Fu, H., et al. (2004). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. Retrieved February 8, 2026, from [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the experimental procedure. Retrieved February 8, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of Z-Leu-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Advantage of Z-Leu-Phe-OH in Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield, especially in the assembly of complex or lengthy peptide sequences. While the sequential addition of single amino acids is the conventional approach, the strategic incorporation of pre-formed dipeptide units offers significant advantages. This compound, an N-terminally benzyloxycarbonyl (Z)-protected dipeptide, serves as a critical tool for researchers, scientists, and drug development professionals to mitigate common synthetic pitfalls, namely racemization and diketopiperazine formation.
The Z-group, one of the classical urethane-type protecting groups, is renowned for its ability to suppress racemization during the activation of the carboxyl group for coupling.[1] This is a crucial feature, as maintaining the stereochemical integrity of each amino acid is essential for the biological activity of the final peptide. Furthermore, introducing the Leu-Phe sequence as a single unit circumvents the dipeptide stage on the resin where cyclization to form an undesirable diketopiperazine side-product is most prevalent.[2]
This document provides a comprehensive guide to the effective use of this compound in Fmoc-based SPPS. It outlines the causality behind methodological choices, provides detailed, field-proven protocols, and discusses the strategic implications for synthesizing both fully deprotected peptides and N-terminally protected fragments for convergent synthesis strategies.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value/Information | Significance in SPPS |
| Molecular Formula | C₂₄H₂₈N₂O₅ | For accurate molecular weight calculations. |
| Molecular Weight | 424.49 g/mol | Essential for calculating molar equivalents for coupling reactions. |
| Appearance | White to off-white crystalline powder | Visual confirmation of material quality. |
| Solubility | Soluble in DMF, NMP, and DCM | Good solubility in standard SPPS solvents is critical for efficient coupling.[1] |
| Storage | Store at -20°C to -0°C | Protects the compound from degradation over time.[3] |
Core Applications and Strategic Workflows
The utility of this compound in SPPS can be broadly categorized into two strategic workflows, leveraging the orthogonality of the Z-group with the standard Fmoc/tBu protection scheme. The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions of standard TFA cleavage cocktails used for final deprotection and cleavage from many common resins.[1][4]
Protocol 4.3.1: Cleavage of Z-Protected Peptide Fragment from 2-Chlorotrityl Resin
Rationale: 2-Chlorotrityl (2-CTC) resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions that do not affect the Z-group or tBu-based side-chain protecting groups. [5][6]This strategy is ideal for generating protected fragments for convergent synthesis. [7] Procedure:
-
Wash the dried peptide-resin with DCM (3 times).
-
Treat the resin with a solution of 1-5% TFA in DCM. Perform multiple short treatments (e.g., 5-10 x 2 minutes) and collect the filtrates. 3. Combine the filtrates and immediately quench the acid by adding a base such as pyridine or by co-evaporating with a solvent like toluene.
-
Remove the solvent under reduced pressure to obtain the crude Z-protected peptide fragment.
Protocol 4.3.2: Final Cleavage and Global Deprotection
Rationale: For peptides where the Z-group has been removed on-resin, a standard TFA cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included to trap the reactive carbocations generated during deprotection. Procedure:
-
Wash the dried peptide-resin with DCM (3 times).
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler version like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). [2]3. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Conclusion
This compound is a highly valuable dipeptide building block that provides a strategic advantage in SPPS. Its inherent resistance to racemization during activation and its ability to circumvent diketopiperazine formation make it an excellent choice for improving the quality of synthetic peptides. The orthogonality of the Z-group with standard Fmoc/tBu chemistry allows for flexible synthetic strategies, enabling either the synthesis of fully deprotected peptides via on-resin Z-group removal or the generation of N-terminally protected fragments for convergent synthesis. The detailed protocols and strategic workflows presented in this document provide researchers with the necessary tools to confidently and effectively incorporate this compound into their peptide synthesis endeavors, ultimately leading to higher purity products and more efficient research and development outcomes.
References
-
Martin, V., et al. (2020). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. Retrieved from [Link]
-
MDPI. (2023). The Preparation and CO2-Resistant Performance of a Smart Responsive Polymer Gel for CO2 Flooding Channel Blocking. MDPI. Retrieved from [Link]
-
ACS Publications. (2001). Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). 49 questions with answers in SPPS | Science topic. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 2: Resin Preparation [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]
- Bodanszky, M. (1993). Chemistry of peptide synthesis. Springer-Verlag.
-
Thieriet, N., et al. (2000). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage. Science of Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Mass transfer considerations for monitoring catalytic solid–liquid interfaces under operating conditions. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Precision Preparation of Z-Leu-Phe-OH Stock Solutions for Protease Assays
Topic: Preparation of Z-Leu-Phe-OH Stock Solutions for Enzyme Assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
The reproducibility of enzymatic assays hinges on the precise preparation of substrate stock solutions. This compound (Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized as a substrate for Carboxypeptidase A (CPA) and related proteases. Due to its hydrophobic N-terminal Z-group (benzyloxycarbonyl) and lipophilic side chains, this compound exhibits poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to assay buffers. This Application Note details a validated protocol for preparing stable, high-concentration stock solutions, ensuring consistent kinetic data and minimizing solvent-induced enzyme inhibition.
Physicochemical Profile & Solubility Logic
Understanding the molecular properties of this compound is critical for solvent selection. The compound relies on organic solvents to disrupt intermolecular forces that prevent dissolution in water.
Table 1: Physicochemical Properties
| Property | Specification |
| Compound Name | This compound (N-Carbobenzoxy-L-leucyl-L-phenylalanine) |
| Molecular Weight | 412.48 g/mol |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Solubility (Water) | Negligible / Insoluble |
| Solubility (DMSO) | High (>25 mg/mL, ~60 mM) |
| Solubility (Ethanol) | Moderate (Requires warming; prone to evaporation) |
| Storage (Powder) | -20°C, desiccated |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) |
Experimental Insight: While ethanol is often cited, Dimethyl Sulfoxide (DMSO) is the superior solvent for stock solutions due to its low vapor pressure (preventing concentration shifts during storage) and high solubilizing power for protected peptides.
Protocol: Preparation of 50 mM Stock Solution
This protocol targets a 50 mM master stock, which allows for significant dilution (e.g., 1:100) into the assay buffer, keeping the final DMSO concentration at a non-inhibitory level (<1%).
Reagents and Equipment[6][7][8][9][10]
-
Substrate: this compound (High Purity >98%)[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered, ACS grade or higher.
-
Vessels: Amber glass vials (to protect from light) or high-quality polypropylene microcentrifuge tubes.
-
Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath.
Step-by-Step Methodology
Step 1: Gravimetric Quantification
Weigh the peptide powder directly into the storage vial. Do not weigh on weigh paper and transfer, as static charge can cause significant loss of the hydrophobic powder.
-
Target Mass: 20.62 mg (for 1 mL of 50 mM stock).
-
Calculation:
Step 2: Solubilization
Add 100% Anhydrous DMSO to the vial.
-
Critical: Do not add water or buffer at this stage.
-
Add the solvent in two aliquots. First, add 50% of the target volume (e.g., 500 µL) and vortex vigorously for 30 seconds. This creates a slurry.
-
Add the remaining 50% volume and vortex again.
Step 3: Sonication (The Homogenization Step)
Even if the solution appears clear, micro-aggregates may persist.
-
Place the sealed vial in a sonicating water bath at room temperature (20-25°C) for 2-5 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be completely transparent with no Schlieren lines (wavy optical distortions indicating density gradients).
Step 4: Aliquoting and Storage
Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and hydrolysis.
-
Dispense the stock into single-use aliquots (e.g., 20-50 µL).
-
Store at -20°C (short term) or -80°C (long term).
Table 2: Dilution Guide for 50 mM Stock
| Target Assay Conc. | Dilution Factor | Volume Stock | Volume Buffer | Final DMSO % |
| 0.5 mM | 1:100 | 10 µL | 990 µL | 1.0% |
| 1.0 mM | 1:50 | 20 µL | 980 µL | 2.0%* |
| 5.0 mM | 1:10 | 100 µL | 900 µL | 10.0%** |
*Acceptable for many proteases; validate enzyme tolerance. **Likely inhibitory; requires intermediate dilution step or higher conc. stock.
Experimental Workflow Visualization
The following diagram outlines the critical path from solid powder to assay-ready substrate, highlighting the "Danger Zone" where precipitation often occurs.
Caption: Workflow for this compound preparation. The red dashed zone indicates the high risk of precipitation upon aqueous dilution.
Assay Logic & Biological Context[4][6][7][11]
This compound acts as a substrate for Carboxypeptidase A (CPA) . The enzyme cleaves the C-terminal Phenylalanine residue.
Reaction Mechanism:
Detection Methods
-
Ninhydrin Reaction: Detects the liberated free amine group on the L-Phenylalanine. Since the substrate (this compound) has a blocked N-terminus (Z-group), it does not react significantly with ninhydrin, providing a low background.
-
UV Absorbance (254 nm): While less sensitive than for Hippuryl-Phe, the hydrolysis can sometimes be monitored by differential absorbance, though the Z-group itself absorbs in this region. The Ninhydrin method is generally preferred for this specific substrate.
Caption: Enzymatic cleavage of this compound. Detection specifically targets the liberated Phenylalanine.
Troubleshooting & Validation
"Crashing Out" (Precipitation)
If the solution turns cloudy immediately upon adding to the assay buffer:
-
Warm the Buffer: Cold buffers decrease solubility. Pre-warm assay buffer to 25°C or 37°C.
-
Mixing Speed: Add the stock solution while vortexing the buffer to ensure rapid dispersion.
-
Check pH: Carboxypeptidase A assays are typically run at pH 7.5. Drastic pH deviations can affect the solubility of the Z-group.
Concentration Verification
To verify the concentration of your stock solution, dilute 1:1000 in ethanol and measure UV absorbance.
-
Wavelength: 257-258 nm (Phenylalanine/Z-group absorption).
-
Note: This provides a rough estimate. For precise kinetics, ensure gravimetric accuracy during the initial weighing.
References
-
MedChemExpress. Z-Phe-Leu-OH Product Information and Solubility Protocol. Retrieved from
-
Worthington Biochemical. Carboxypeptidase Y Assay Protocol. Retrieved from
-
Sigma-Aldrich. Carboxypeptidase A Assay Kit Technical Bulletin. Retrieved from
-
PubChem. this compound Compound Summary (CID 7272330). Retrieved from
-
Oregon Medical Laser Center (OMLC). Phenylalanine UV Absorption Data. Retrieved from
Sources
Application Note: Synthesis and Optimization of Z-Leu-Phe-OH
Executive Summary
Z-Leu-Phe-OH (Carbobenzoxy-L-Leucyl-L-Phenylalanine) is a critical dipeptide substrate used extensively to characterize the kinetic specificity of Carboxypeptidase A (CPA) and as a precursor for protease inhibitors. Its synthesis presents a classic challenge in peptide chemistry: coupling two bulky, hydrophobic residues (Leucine and Phenylalanine) while maintaining strict chiral purity at the sensitive phenylalanine alpha-carbon.
This Application Note provides a comparative analysis of three coupling methodologies—T3P® (Propylphosphonic Anhydride) , HATU , and the classic DCC/HOBt —to determine the optimal conditions for yield, purity, and racemization suppression. We recommend the T3P protocol for scale-up due to its superior epimerization profile and simplified aqueous workup.
Strategic Analysis: The Coupling Challenge
The Steric & Chiral Problem
The synthesis of this compound involves the activation of Z-Leu-OH and nucleophilic attack by H-Phe-OR (followed by deprotection). Two main issues arise:
-
Steric Hindrance: Both Leucine (isobutyl side chain) and Phenylalanine (benzyl side chain) are bulky. This slows the bimolecular coupling rate, allowing competing side reactions to occur.
-
Racemization (Epimerization): While the Z-group (urethane) on Leucine generally suppresses oxazolone formation better than amide protecting groups, the slow kinetics caused by steric bulk can still lead to
-proton abstraction if base concentration is uncontrolled.
Reagent Selection Matrix
| Feature | T3P (Propylphosphonic Anhydride) | HATU (Hexafluorophosphate Azabenzotriazole) | DCC / HOBt |
| Coupling Speed | Moderate | Very Fast | Slow |
| Racemization Risk | Lowest (No added base required for activation) | Low (if base < 2.0 eq) | Moderate (Risk of |
| Byproduct Removal | Excellent (Water soluble) | Moderate (Requires chromatography) | Poor (Insoluble Urea - DCU) |
| Scalability | High (Green chemistry) | Low (High cost) | High (Low cost) |
| Recommended For | Multi-gram Synthesis | High-Throughput / Small Scale | Legacy Protocols |
Visualizing the Workflow
The following diagram outlines the critical decision points and chemical pathway for the synthesis.
Figure 1: Synthesis workflow for this compound, highlighting the divergence in coupling strategies and convergence at the saponification step.
Detailed Experimental Protocols
Protocol A: The "Green" Scale-Up Route (T3P)
Recommended for >1g synthesis due to ease of purification.
Reagents:
-
Z-Leu-OH (1.0 eq)
-
H-Phe-OMe·HCl (1.1 eq)
-
T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (0.1 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-Leu-OH (2.65 g, 10 mmol) and H-Phe-OMe·HCl (2.37 g, 11 mmol) in dry EtOAc (100 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add NMM (3.3 mL, 30 mmol) dropwise. Note: NMM is preferred over TEA/DIPEA here as it is a weaker base, reducing racemization risk.
-
Coupling: Add T3P solution (9.5 g, ~15 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.
-
Workup (The T3P Advantage):
-
Wash organic layer with water (3x).
-
Wash with 0.5 M HCl (2x) to remove excess amine/NMM.
-
Wash with sat. NaHCO₃ (2x) to remove unreacted Z-Leu-OH.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect 90-95% of Z-Leu-Phe-OMe as a white solid.
Protocol B: The High-Efficiency Route (HATU)
Recommended for difficult couplings or small-scale screening.
Reagents:
-
Z-Leu-OH (1.0 eq)
-
H-Phe-OMe·HCl (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve Z-Leu-OH (265 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in DMF (5 mL).
-
Base 1: Add DIPEA (0.17 mL, 1.0 mmol) to the acid mixture. Stir for 1-2 minutes. Critical: Do not pre-activate for >5 mins to avoid guanidinylation of the amine later.
-
Addition: Add H-Phe-OMe·HCl (215 mg, 1.0 mmol) followed immediately by the second portion of DIPEA (0.17 mL, 1.0 mmol).
-
Reaction: Stir at RT for 2 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc (50 mL), wash with 5% LiCl (to remove DMF), 0.5 M HCl, NaHCO₃, and brine.
Protocol C: Saponification (Deprotection)
Converting the ester intermediate to the final acid this compound.
Procedure:
-
Dissolve Z-Leu-Phe-OMe (1.0 eq) in THF/Water (3:1 ratio).
-
Cool to 0°C.
-
Add LiOH·H₂O (2.5 eq) dissolved in minimal water.
-
Stir at 0°C for 2-4 hours. Caution: Do not heat. Heating causes racemization of the C-terminal Phenylalanine.
-
Quench: Acidify carefully to pH 2-3 using 1 M HCl.
-
Extraction: Extract with EtOAc (3x). Dry and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Analytical Validation (QC)
To ensure the integrity of the this compound for enzymatic assays, the following specifications must be met:
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | 412.5 Da [M+H]+ | ESI-MS |
| Melting Point | 119 - 126 °C | Capillary MP |
| Chiral Purity | < 0.5% D-Phe epimer | Chiral HPLC (Chiralpak AD-H) |
HPLC Condition Note: this compound is hydrophobic. Use a gradient of 5% to 95% Acetonitrile over 20 minutes. The diastereomer (Z-Leu-D-Phe-OH) typically elutes before the L-L isomer on standard C18 columns due to different solvation radii.
Troubleshooting Guide
Issue: Low Yield in Saponification
-
Cause: Hydrolysis is too slow at 0°C, or ester is insoluble in water.
-
Solution: Increase THF volume to ensure homogeneity. Do not switch to NaOH/MeOH if possible, as methoxide is a stronger base and promotes epimerization. Stick to LiOH/THF.
Issue: High Racemization (>1% D-isomer)
-
Cause: Over-activation or excess base during coupling.
-
Solution: Switch to Protocol A (T3P) . T3P does not generate a reactive
-acylisourea intermediate (like DCC) that is prone to oxazolone formation. Ensure the temperature remains at 0°C during base addition.
Mechanism of Racemization (Visualized)
Understanding the enemy is key to defeating it.
Figure 2: Competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Protocol A (T3P) minimizes the pathway to the oxazolone.
References
-
Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Context for T3P scalability).
Application Note: Kinetic Characterization of Carboxypeptidase A Using Z-Leu-Phe-OH
Abstract
This application note details the kinetic characterization of Carboxypeptidase A (CPA) using the synthetic substrate N-Carbobenzoxy-L-Leucyl-L-Phenylalanine (Z-Leu-Phe-OH) . While Hippuryl-L-Phenylalanine is the historical standard for CPA, this compound offers distinct structural insights into the enzyme's S1 subsite specificity due to the bulky leucine side chain at the P1 position. This guide addresses the specific challenges of this compound, particularly its hydrophobicity and the determination of its differential extinction coefficient (
Introduction & Principle
Carboxypeptidase A (CPA) (EC 3.4.17.[1]1) is a pancreatic metalloprotease that hydrolyzes the C-terminal peptide bond of proteins and peptides, showing a strong preference for aromatic or branched aliphatic side chains (e.g., Phe, Leu) at the C-terminus (
The substrate This compound is a dipeptide mimetic where the N-terminus is protected by a Carbobenzoxy (Z) group. The reaction proceeds as follows:
Detection Principle
The hydrolysis is monitored via Continuous Spectrophotometry . The cleavage of the peptide bond adjacent to the aromatic Phenylalanine residue results in a change in UV absorbance. While the peptide bond itself absorbs maximally at ~210-220 nm, the interference from buffers and the Z-group makes this region noisy. Therefore, the assay is typically performed at 254 nm , monitoring the perturbation of the aromatic ring's electronic environment upon cleavage.
Critical Note: Unlike Hippuryl-Phe, for which the extinction coefficient is widely standardized (
), thefor this compound can vary based on buffer composition and pH. Protocol 2 describes how to experimentally determine this value for absolute accuracy.
Materials & Reagents
Reagent Preparation Logic
-
Solubility Challenge: this compound is hydrophobic. Direct dissolution in aqueous buffer often leads to micro-precipitation, causing scattering and false kinetic rates. It must be dissolved in an organic solvent (Methanol or Ethanol) first.
-
Enzyme Stability: CPA crystallizes in low salt but requires high salt (LiCl or NaCl) for solubilization and stability.
List of Reagents
-
Assay Buffer (High Ionic Strength): 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (at 25°C).
-
Preparation: Dissolve 3.03 g Tris base and 29.2 g NaCl in 900 mL ultrapure water. Adjust pH to 7.5 with HCl. Volume to 1 L.
-
-
Enzyme Solvent: 10% (w/v) Lithium Chloride (LiCl).[1]
-
Why LiCl? CPA crystals dissolve readily in 10% LiCl; water alone causes aggregation.
-
-
Substrate Stock (20 mM): this compound (MW ~412.5 g/mol ).
-
Preparation: Dissolve 82.5 mg in 10 mL of 100% Methanol (HPLC Grade). Store at -20°C.
-
-
CPA Enzyme Stock: Bovine Pancreas CPA (Sigma/Worthington).
-
Preparation: Dissolve crystals in cold 10% LiCl to ~1-5 mg/mL. Keep on ice.
-
Experimental Protocols
Protocol 1: Determination of Differential Extinction Coefficient ( )
Do not rely on literature values blindly. Perform this endpoint assay to validate your detection system.
-
Prepare Substrate Standards: Prepare four concentrations of this compound in Assay Buffer (e.g., 0.1, 0.2, 0.5, 1.0 mM). Ensure final Methanol concentration is constant (e.g., 5%).
-
Total Hydrolysis: Add a high concentration of CPA (100 units) to 1 mL of each standard. Incubate at 25°C for 60 minutes until reaction is complete (absorbance plateaus).
-
Blank: Prepare identical substrate solutions without enzyme.
-
Measurement: Measure
of the Hydrolyzed samples ( ) and the Blanks ( ). -
Calculation: Plot
vs. [Substrate Concentration] (mM). -
Result: The slope of the line is
(units: ).-
Expected Range: 0.3 – 0.5
.
-
Protocol 2: Continuous Kinetic Assay
This protocol measures the initial velocity (
Instrument Settings:
-
Mode: Kinetics (Absorbance vs. Time)
-
Temperature: 25.0°C (Thermostated cell holder is critical)
-
Pathlength: 1.0 cm (Quartz cuvette)
Step-by-Step Procedure:
-
Blanking: Place 2.9 mL of Assay Buffer + 0.1 mL Methanol in the cuvette. Zero the spectrophotometer.
-
Substrate Equilibration:
-
Add 2.8 mL Assay Buffer.
-
Add 0.1 mL Substrate Stock (varying concentrations for
determination, e.g., 0.05 – 2.0 mM final). -
Mix by inversion (Parafilm). Incubate in the cell holder for 3-5 minutes to reach 25°C.
-
Check: Ensure signal is stable (no drift due to temperature equilibration).
-
-
Reaction Initiation:
-
Add 0.1 mL of diluted CPA Enzyme (dilute stock in cold Assay Buffer immediately before use to ~0.5 – 1.0 Units/mL).
-
Immediately mix by inversion (3 times) and place back in holder.
-
-
Data Acquisition:
-
Record
for 3–5 minutes. -
Acceptance Criteria: The trace must be linear (
) for at least the first 60 seconds. If the rate curves (slows down) within 30 seconds, dilute the enzyme further.
-
Protocol 3: Data Analysis ( & )
-
Calculate Velocity (
): -
Michaelis-Menten Fit:
-
Plot
(y-axis) vs. [S] (x-axis). -
Fit to the equation:
using non-linear regression (GraphPad Prism, Origin, or Python).
-
-
Calculate
:- is the molar concentration of active enzyme in the cuvette.
Visualizations
Figure 1: Assay Logic Flow
This diagram illustrates the decision-making process during the kinetic assay to ensure data integrity.
Caption: Step-by-step logic flow for this compound kinetic assay, highlighting critical checkpoints for solubility and linearity.
Figure 2: Reaction Mechanism
Visualizing the cleavage site and products.
Caption: Enzymatic pathway of this compound hydrolysis by Zinc-dependent Carboxypeptidase A.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Non-linear initial rate | Substrate depletion or product inhibition. | Dilute enzyme 2-5 fold. Ensure |
| Noisy Signal | Precipitate in cuvette or bubbles. | Centrifuge substrate solution before use.[4] Use degassed buffers. Ensure Methanol concentration is sufficient to maintain solubility. |
| Lag Phase | Temperature mismatch. | Pre-incubate substrate in the cuvette for at least 5 minutes before adding enzyme. |
| High Background Absorbance | Impure this compound. | Check substrate purity by HPLC. Free Z-group contaminants absorb strongly at 254 nm. |
References
-
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assay. Journal of Biological Chemistry.
- Context: Establishes the foundational spectrophotometric method for CPA using Hippuryl-Phe, the basis for the this compound adapt
-
Auld, D. S., & Vallee, B. L. (1970).[5] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry.
-
Context: Provides kinetic data and pH dependence mechanisms relevant to peptide substrates like Z-Leu-Phe.[6]
-
-
Worthington Biochemical Corporation. Carboxypeptidase A Assay Protocol.
- Context: Standard industry protocol for CPA activity calcul
-
Mock, W. L., & Stanford, D. J. (2002). Arazoformyl dipeptide substrates for carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters.
- Context: Discusses structural analogues and the importance of the Z-group in CPA substr
Sources
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of the synthetic chromophoric hexapeptide Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe catalyzed by bovine pepsin A. Dependence on pH and effect of enzyme phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Strategies for Solubilizing Z-Leu-Phe-OH in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with the hydrophobic dipeptide, N-α-Cbz-L-leucyl-L-phenylalanine (Z-Leu-Phe-OH). Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these issues, ensuring the integrity and success of your experiments.
Section 1: Understanding the Challenge - Physicochemical Properties of this compound
The difficulty in dissolving this compound in neutral aqueous buffers stems directly from its molecular structure. It is a classic example of a hydrophobic peptide, a characteristic imparted by three key features: the N-terminal protecting group and the two amino acid side chains.[1][2]
-
N-terminal Benzyloxycarbonyl (Z-group): This large, aromatic protecting group is highly non-polar and significantly contributes to the molecule's overall hydrophobicity.
-
Leucine (Leu) Side Chain: The isobutyl side chain of leucine is aliphatic and hydrophobic.
-
Phenylalanine (Phe) Side Chain: The benzyl side chain of phenylalanine is aromatic and also strongly hydrophobic.[3]
The only hydrophilic handle on the molecule is the C-terminal carboxylic acid (-COOH). This group is ionizable, and its state—protonated (-COOH) or deprotonated (-COO⁻)—is dependent on the pH of the solution. This pH-dependence is the key to manipulating its aqueous solubility. Molecules tend to be least soluble at their isoelectric point (pI), where the net charge is zero.[3] For this compound, which has a single acidic group, increasing the pH well above the pKa of the carboxylic acid will impart a net negative charge, dramatically increasing its interaction with polar water molecules.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [4] |
| Molecular Weight | 412.49 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Key Structural Features | Hydrophobic Z-group, Hydrophobic Leu & Phe side chains, Ionizable C-terminal carboxyl group | [3][4] |
| Estimated Carboxyl pKa | ~2.2 - 3.5 | [5] |
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My this compound powder won't dissolve when I add my neutral phosphate-buffered saline (PBS, pH 7.4). What is my first step?
Answer: This is expected behavior due to the peptide's hydrophobicity. At neutral pH, the C-terminal carboxylic acid is deprotonated, but the overall non-polar character of the molecule dominates, leading to poor aqueous solubility.
Your first step should be to test solubility on a small portion of your sample , not the entire batch.[6][7][8] This prevents the loss of valuable material. The recommended approach is to create a concentrated stock solution using a method appropriate for your downstream application and then dilute it into your final buffer. The flowchart below will guide your decision.
Caption: Decision workflow for selecting a solubilization method.
Q2: What is the most reliable method for preparing a stock solution of this compound?
Answer: For a highly reliable and concentrated stock, the use of a minimal amount of an organic co-solvent is the gold standard for hydrophobic peptides.[1][7] Dimethyl sulfoxide (DMSO) is generally the preferred solvent due to its powerful solubilizing capacity and relatively low toxicity in many biological assays when kept at low final concentrations (typically <0.5%).[6][7][8]
Causality: The principle of "like dissolves like" is at play. The non-polar organic solvent can effectively solvate the hydrophobic Z-group and amino acid side chains, overcoming the strong intermolecular forces that cause the peptide to aggregate in water. See Protocol 1 for a detailed methodology.
Q3: Can I dissolve this compound directly in an aqueous buffer without using organic solvents?
Answer: Yes, this is possible through pH manipulation and is the preferred method for applications that are sensitive to organic solvents, such as cell-based assays or certain enzymatic studies.
Causality: By raising the pH of the solvent, you shift the equilibrium of the C-terminal carboxylic acid group towards its deprotonated, anionic form (-COO⁻). This introduces a negative charge onto the molecule, significantly enhancing its polarity and thereby its solubility in water. Generally, a pH of 2 units above the pKa is sufficient to ensure near-complete ionization. For this compound, starting with a basic buffer (e.g., pH 9-10) is effective. See Protocol 2 for a step-by-step guide.
Caption: Effect of pH on the ionization and solubility of this compound.
Q4: I dissolved my peptide at a high pH, but it precipitated when I diluted it into my final neutral buffer. Why is this happening and how can I fix it?
Answer: This phenomenon, known as "crashing out," occurs when the peptide is rapidly transferred from a condition where it is highly soluble (high pH, high charge) to one where it is poorly soluble (neutral pH, low charge). The peptide molecules quickly aggregate and precipitate before they can be adequately dispersed in the new buffer.
Troubleshooting Steps:
-
Slow Addition: Add the basic peptide stock solution drop-wise into the final buffer while continuously and vigorously vortexing. This ensures immediate dispersion.
-
Check Final Concentration: You may be exceeding the peptide's maximum solubility in the final buffer. Try preparing a more dilute final solution.
-
Use a Small Amount of Co-Solvent: If your assay allows, having a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or acetonitrile in your final buffer can help maintain solubility.
Q5: What are some common pitfalls to avoid when solubilizing this compound?
-
Not Testing on a Small Scale: Always perform a pilot test with a small amount of peptide before committing your entire sample.[7]
-
Using Excessive Heat: While gentle warming (<40°C) can sometimes aid dissolution, excessive heat can degrade the peptide.[6][8]
-
Assuming Insolubility Too Quickly: Ensure you have given the dissolution process adequate time and physical assistance (vortexing, sonication) before concluding the peptide is insoluble in a given solvent.[7]
-
Ignoring Final Solvent Compatibility: The solvent used to create the stock solution must be compatible with your downstream assay. High concentrations of DMSO can be cytotoxic, and acidic/basic conditions can disrupt biological systems.[1]
-
Improper Storage: Once in solution, especially in aqueous buffers, peptides can be susceptible to degradation. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9]
Section 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.
Protocol 1: Preparation of a High-Concentration Stock Solution using an Organic Co-Solvent (DMSO)
This protocol is ideal when the downstream application can tolerate a low final concentration of an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Pre-Weigh or Calculate: Determine the mass of this compound you need to create a stock of desired concentration (e.g., 10 mM or 25 mM). It is often easier to weigh the peptide first and then calculate the required solvent volume.
-
Example Calculation for 10 mM stock: Volume (L) = [Mass (g) / 412.49 ( g/mol )] / 0.010 (mol/L)
-
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[7][8]
-
Add Solvent: Add the calculated volume of DMSO directly to the vial containing the peptide powder.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Physical Assistance (If Needed): If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Brief, gentle warming (<40°C) can also be applied.[8]
-
Validation Check: Visually inspect the solution. A successful dissolution will result in a clear, particle-free solution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C to maintain stability.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol is designed for applications where organic solvents must be avoided.
Materials:
-
This compound powder
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃) or 10 mM Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Vortex mixer
-
pH meter or pH strips
-
Final experimental buffer (e.g., PBS, Tris)
Methodology:
-
Pre-Weigh: Weigh a small, test amount of this compound into a sterile tube.
-
Initial Attempt: Add a small volume of your final, neutral buffer (e.g., PBS pH 7.4) and vortex. Confirm that it does not dissolve. This is an important negative control.
-
Basic Solubilization: To the peptide suspension, add a small volume of a basic solution (e.g., 0.1 M NH₄HCO₃) drop-wise while vortexing. Continue adding the basic solution until the peptide fully dissolves. This creates a basic, concentrated stock solution.
-
Validation Check: The solution should become clear and free of particulates. Check the pH of this stock solution; it should be >8.0.
-
Dilution into Final Buffer: Place your final target volume of experimental buffer on a stir plate or vortexer. Add the basic peptide stock solution very slowly or drop-wise into the swirling buffer. Rapid addition will cause the peptide to precipitate.
-
Final pH Check (Optional but Recommended): After dilution, check the pH of the final solution to ensure it has returned to the desired physiological range for your experiment.
-
Use Immediately: Peptide solutions prepared in aqueous buffers, especially at non-neutral pH, are often less stable. It is recommended to use them fresh. If storage is necessary, flash-freeze aliquots and store at -80°C.
References
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Summary for CID 6140. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. medchemexpress.com [medchemexpress.com]
optimizing HPLC separation conditions for Z-Leu-Phe-OH
Technical Reference ID: ZLP-OPT-2024[1][2]
Status: Active Support Tier: Senior Application Scientist Level Topic: Separation & Purification of N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine (Z-Leu-Phe-OH)[1][2]
Executive Summary: The Molecule & The Challenge
This compound is a hydrophobic, N-protected dipeptide often used as a substrate for carboxypeptidase assays or as a synthetic intermediate.[1][2] Its chromatographic behavior is governed by two conflicting moieties:[3]
-
The Hydrophobic Core: The Benzyloxycarbonyl (Z) group and the Leucine/Phenylalanine side chains create significant hydrophobicity, requiring higher organic concentrations for elution compared to naked peptides.
-
The C-Terminal Acid: The free carboxylic acid (-COOH) at the phenylalanine terminus is susceptible to ionization (pKa ~3.5–4.0), leading to peak tailing or retention shifts if pH is not strictly controlled.[1][2]
Primary Goal: Achieve baseline resolution from impurities (such as Z-Leu-OH or free Phe) while maintaining sharp peak symmetry.
Core Optimization Protocol (The "Golden Standard")
This protocol serves as your starting point. It is designed to suppress ionization of the C-terminal acid while ensuring solubility of the hydrophobic Z-group.
Phase 1: Stationary Phase Selection
| Parameter | Recommendation | Technical Rationale |
| Column Chemistry | C18 (End-capped) | The Z-group requires strong hydrophobic interaction for retention.[1][2] "End-capped" columns reduce secondary silanol interactions that cause tailing of the free acid.[1] |
| Pore Size | 100 Å – 130 Å | Ideal for small molecules/dipeptides.[1] Larger pores (300 Å) reduce surface area and retention capacity unnecessarily.[1][2] |
| Particle Size | 3.5 µm or 5 µm | Sufficient for analytical separation.[1] Use 1.7 µm for UHPLC applications to increase throughput.[1] |
| Dimensions | 4.6 x 150 mm | Standard analytical size.[1] Provides enough plate count for impurity separation without excessive run times.[1] |
Phase 2: Mobile Phase & Gradient
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1][2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Why ACN? Lower viscosity than methanol, allowing lower backpressure and sharper peaks for hydrophobic aromatics.[1]
-
Standard Gradient Profile:
-
Temperature: 30°C (Control is critical to prevent retention drift).
-
Injection Volume: 10–20 µL (depending on concentration).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold: Prevent precipitation; Z-group is insoluble in high water.[1][2] |
| 15.0 | 70% | Elution Gradient: Shallow slope (2.6% B/min) to resolve diastereomers. |
| 15.1 | 95% | Wash: Remove highly hydrophobic contaminants. |
| 20.0 | 95% | Hold Wash |
| 20.1 | 30% | Re-equilibration |
| 25.0 | 30% | Ready for Next Injection |
Phase 3: Detection
-
Primary Wavelength: 214 nm (Peptide bond + Aromatic rings).[1][2] High sensitivity.
-
Secondary Wavelength: 254–258 nm (Phenylalanine + Z-group specific).[1][2] Use this to confirm peak identity against non-aromatic impurities.[1]
Troubleshooting Guide (Q&A Format)
Q1: My this compound peak is tailing significantly (Asymmetry > 1.5). How do I fix this?
-
Diagnosis: This is the classic "Free Acid Problem."[1] The C-terminal carboxyl group is partially ionizing or interacting with free silanols on the silica support.
-
Solution A (pH Control): Ensure your TFA concentration is accurate (0.1%).[1][2] If using Formic Acid, switch to TFA; Formic Acid (pH ~2.[1][2]7) may not fully suppress ionization of the acid (pKa ~3.5).[2]
-
Solution B (Column Health): Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters BEH or Agilent ZORBAX Eclipse Plus).[1][2] Older "Type A" silica columns have acidic silanols that bind to the peptide.
Q2: I see a "double peak" or a shoulder on the main peak. Is my column failing?
-
Diagnosis: Likely Diastereomers .[1][5] this compound has two chiral centers.[1][2] If a small amount of racemization occurred during synthesis (e.g., D-Phe formation), you will see a split peak.[1][2]
-
Verification: Run the gradient slower (e.g., 30–60% B over 30 mins). If the resolution between the peaks improves, they are chemically distinct species (impurities), not column voids.[2]
-
Alternative: Rotamers (cis/trans isomers of the carbamate bond) can sometimes appear as split peaks at low temperatures. Run the column at 45°C. If the peaks merge, it was a conformational issue. If they remain separated, it is a purity issue.[1]
Q3: The sample precipitates in the injector or I see "ghost peaks" in the next run.
-
Diagnosis: Solubility mismatch. This compound is very hydrophobic.[1][2]
-
The Fix:
-
Diluent: Do NOT dissolve the sample in 100% DMSO or DMF if injecting onto a high-aqueous starting condition (e.g., 5% B).[1][2] The peptide will crash out instantly upon hitting the mobile phase.
-
Protocol: Dissolve the sample in 50:50 Water:Acetonitrile. If sonication is needed, add a small amount of Methanol.
-
Wash Step: Ensure your gradient goes to 95% B at the end of every run to clear the column.
-
Visualizations
Figure 1: Method Development Logic Tree
Caption: Decision matrix for optimizing separation based on peak topology and resolution.
Figure 2: Troubleshooting The "Free Acid" Interaction
Caption: Mechanism of tailing for this compound and the corrective action of TFA.
References
-
PubChem. (2025).[1][2] Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - Structure, chemical names, physical and chemical properties. National Institutes of Health.[1] [Link][1][2]
-
Mant, C. T., & Hodges, R. S. (2002).[1][2] HPLC Analysis and Purification of Peptides. CRC Press.[1] (Cited for general RP-HPLC retention mechanisms of hydrophobic peptides).[1][2][6]
-
Phenomenex. (2024).[1][2][7][8] HPLC Enantioseparation of N-FMOC α-Amino Acids. (Reference for separation conditions of similar N-protected hydrophobic amino acids). [Link]
-
Waters Corporation. (2024).[1][2] Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (Reference for impurity profiling and column selection). [Link]
Sources
- 1. Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. phenomenex.com [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Z-Leu-Phe-OH Purity: A Comparative Guide to RP-HPLC Method Optimization
Executive Summary
Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) is a critical dipeptide derivative used as a cathepsin G inhibitor and a high-value intermediate in peptide synthesis.[1] Its structural complexity—featuring a hydrophobic Z-protecting group, a phenylalanine aromatic ring, and a chiral backbone—presents unique chromatographic challenges.
This guide compares the industry-standard C18 (Octadecyl) method against an Optimized Phenyl-Hexyl protocol. While C18 columns are the default choice for peptide analysis, they often fail to resolve subtle impurities like diastereomers (Z-D-Leu-Phe-OH) or structurally similar precursors (Z-Leu-OH) due to a reliance solely on hydrophobic interaction.
Key Finding: The Phenyl-Hexyl stationary phase, leveraging
Method Comparison: Generic C18 vs. Optimized Phenyl-Hexyl
The Challenge of Aromatic Selectivity
Standard C18 columns separate primarily based on hydrophobicity. However, this compound and its common impurities (e.g., Z-Leu-OH, Z-Phe-OH) share similar hydrophobicity profiles. The Phenyl-Hexyl phase introduces a secondary separation mechanism:
Table 1: Chromatographic Conditions Comparison
| Parameter | Baseline Method (Alternative) | Optimized Method (Recommended) |
| Stationary Phase | C18 (e.g., ZORBAX Eclipse Plus C18), 3.5 µm | Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl), 3.5 µm |
| Separation Logic | Hydrophobic Interaction (Dispersive forces) | Hydrophobic + |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water (LC-MS compatible) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 20% to 70% B over 15 min (Focused Gradient) |
| Detection | UV 214 nm (Peptide bond) | UV 254 nm (Aromatic specificity) & 214 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 25°C | 40°C (Improves mass transfer) |
Table 2: Performance Metrics (Representative Data)
| Performance Metric | C18 Method Results | Phenyl-Hexyl Method Results | Interpretation |
| Retention Time (Main Peak) | 12.4 min | 10.8 min | Phenyl-Hexyl offers faster equilibration. |
| Resolution ( | 1.2 (Partial Co-elution) | 2.8 (Baseline Resolution) | Critical for precursor validation. |
| Peak Symmetry ( | 1.4 (Tailing) | 1.1 (Excellent) | |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks improve S/N ratio. |
Mechanistic Insight: Why Phenyl-Hexyl Wins
The superior performance of the Phenyl-Hexyl column is not accidental; it is driven by the chemical structure of this compound. The diagram below illustrates the dual-interaction mechanism that separates the target molecule from its impurities.
Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase exploits the difference in aromatic content between the target and impurities.
Detailed Experimental Protocol (Optimized Method)
A. Sample Preparation
This compound is highly hydrophobic. Direct dissolution in the mobile phase often leads to precipitation or "cloudy" injections, causing poor reproducibility.
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL of DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Working Standard: Dilute the Stock Solution to 0.5 mg/mL using Methanol .
-
Note: Avoid water in the initial dilution step to prevent crashing out.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
B. System Suitability Testing (SST)
Before running validation samples, ensure the system is "fit for purpose" by injecting the Working Standard 5 times.
-
RSD of Peak Area:
2.0% -
Tailing Factor (
): 0.9 1.2 -
Theoretical Plates (
): 5000
C. Validation Workflow (Self-Validating System)
To ensure trustworthiness, the method must be challenged. The following workflow outlines the critical validation steps based on ICH Q2(R2) guidelines.
Figure 2: Validation workflow ensuring the method is robust and self-validating.
Specificity Challenge (Forced Degradation)
To prove the method detects impurities and not just the main peak:
-
Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 1 hour.
-
Base Hydrolysis: Treat with 0.1 N NaOH (Expect rapid Z-group removal or hydrolysis).
-
Oxidation: Treat with 3%
. -
Goal: The Phenyl-Hexyl method must resolve the degradation products (e.g., Benzyl alcohol, H-Leu-Phe-OH) from the main peak.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
ICH. (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][5] Retrieved from [Link]
-
Phenomenex. HPLC Enantioseparation of Amino Acids Using Polysaccharide-Based CSPs. Retrieved from [Link]
-
PubChem. Leu-Phe Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
High-Fidelity Characterization of Z-Leu-Phe-OH: An IR Spectroscopy Comparison Guide
Topic: High-Fidelity Characterization of Z-Leu-Phe-OH via Infrared (IR) Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Role of IR in Peptide QC
In the high-stakes environment of peptide synthesis and protease inhibitor development, This compound (Carbobenzoxy-L-Leucyl-L-Phenylalanine) serves as a critical intermediate and reference substrate. While NMR and Mass Spectrometry provide sequence and mass confirmation, Infrared (IR) Spectroscopy offers a unique, rapid "fingerprint" of the secondary structure and functional group integrity (specifically the urethane vs. amide vs. acid carbonyls) that other methods often obscure.
This guide objectively compares the IR spectral profile of this compound against its precursors and alternative structural states. It is designed to serve as a self-validating protocol for researchers confirming the successful coupling of Z-Leu to Phe and assessing the purity of the final protected dipeptide.
Theoretical Framework: The Spectral Anatomy of this compound[1]
To validate this compound, one must deconstruct it into its three spectrally distinct functional domains. A successful synthesis is confirmed not just by the presence of these peaks, but by the absence of precursor anomalies.
Domain 1: The N-Terminal Protection (Z-Group)
The Carbobenzoxy (Cbz or Z) group introduces a urethane (carbamate) linkage.[1]
-
Key Feature: A carbonyl stretch distinct from the peptide amide bond.
-
Diagnostic Peak: 1690–1720 cm⁻¹ (C=O stretch, often overlapping with the C-terminal acid).
-
Aromatic Markers: Monosubstituted benzene ring peaks at ~695 cm⁻¹ and ~740 cm⁻¹ (out-of-plane C-H bending).[1]
Domain 2: The Peptide Backbone (The "Coupling Proof")
This is the most critical region for synthesis verification.
-
Amide I (C=O[1][2][3][4] Stretch): 1640–1660 cm⁻¹ . This peak must be present to confirm the formation of the peptide bond between Leucine and Phenylalanine.
-
Amide II (N-H Bend/C-N Stretch): 1530–1550 cm⁻¹ .[1] A sharp band indicating a secondary amide.
Domain 3: The Side Chains & C-Terminus
-
Leucine: Distinctive gem-dimethyl (isopropyl) doublet at 1360 cm⁻¹ / 1380 cm⁻¹ .[1]
-
Phenylalanine: Aromatic ring breathing modes (~1030 cm⁻¹ ) and overtone patterns (1700–2000 cm⁻¹ weak).[1]
-
C-Terminal Acid (-COOH): If the peptide is free acid, look for a broad O-H stretch (2500–3300 cm⁻¹ ) and a carbonyl stretch (~1710–1730 cm⁻¹ ).[1]
Comparative Analysis: Synthesis Verification
The most common failure mode in this compound synthesis is incomplete coupling or retained starting materials. The table below compares the Product (this compound) against its precursors to establish acceptance criteria.
Table 1: Diagnostic Comparison (Product vs. Reactants)
| Spectral Region | This compound (Product) | Z-Leu-OH (Precursor) | H-Phe-OH (Precursor) | Interpretation Logic |
| 1640–1660 cm⁻¹ | Strong Amide I | Absent | Absent (Zwitterion COO⁻ at ~1600) | CRITICAL: Presence confirms peptide bond formation.[1] |
| 1530–1550 cm⁻¹ | Strong Amide II | Absent | Absent (NH₃⁺ deformation at ~1510) | Confirms secondary amide structure.[1] |
| 1690–1720 cm⁻¹ | Broad/Split Band | Strong (Urethane + Acid) | Absent | Represents Z-urethane + C-term Acid. |
| 3300–3400 cm⁻¹ | Sharp N-H Stretch | Sharp N-H | Broad NH₃⁺ | Indicates non-zwitterionic N-H (protected).[1] |
| 2500–3000 cm⁻¹ | Broad "Acid Beard" | Broad "Acid Beard" | Broad/Complex | Persists due to C-terminal COOH.[1] |
Scientist's Note: If your spectrum shows a strong peak at 1820 cm⁻¹ or 1760 cm⁻¹ , this indicates activated ester (e.g., Z-Leu-OSu) or anhydride contamination, meaning the coupling reaction was quenched improperly.
Visualization: Spectral Logic & Workflow
Diagram 1: Spectral Fingerprinting Logic Flow
This decision tree guides the researcher through peak assignment to confirm identity.
Caption: Logic flow for validating this compound structure via FTIR peak assignment.
Detailed Experimental Protocol
To ensure reproducibility, follow this self-validating protocol for solid-state FTIR.
Method: Attenuated Total Reflectance (ATR) FTIR (Preferred) or KBr Pellet.[1] Resolution: 4 cm⁻¹ Scans: 32–64
-
Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum of the ambient air.
-
Sample Loading: Place ~2 mg of dry this compound powder onto the crystal.
-
Checkpoint: Ensure the sample is a fine white powder. Large crystals can cause scattering artifacts.
-
-
Compression: Apply pressure using the anvil until the force gauge reaches the instrument's optimal zone (usually ~80-100 N).
-
Why? Poor contact results in weak peaks and a noisy baseline.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the data excessively, as this can merge the Amide I and Urethane Carbonyl peaks.
Diagram 2: Synthesis Validation Workflow
This workflow illustrates where IR fits into the synthesis pipeline.
Caption: Integration of FTIR checkpoint in the this compound synthesis workflow.
References
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link[1]
-
Mendelsohn, R., et al. (2000). FTIR studies of peptide secondary structure in the solid state.[5][6] Journal of Pharmaceutical Sciences, 89(6), 724-734.
-
Sigma-Aldrich. (n.d.).[1] Z-Phe-Leu-OH Product Specification and Structure. Merck KGaA. Link
-
Chem-Impex. (n.d.).[1] this compound: Chemical Structure and Applications. Chem-Impex International. Link
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Phenylalanine and Leucine Derivatives. National Institute of Standards and Technology. Link
Sources
- 1. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
reference standards for Z-Leu-Phe-OH quality control
Comparative Guide: Reference Standards for Z-Leu-Phe-OH Quality Control
Executive Summary
In the high-stakes environment of protease kinetics and peptide synthesis, the quality of your reference material is the silent variable that determines data reproducibility. This compound (Carbobenzoxy-L-Leucyl-L-Phenylalanine) serves a dual critical role: as a specific substrate for carboxypeptidases (e.g., CPA) and as a pivotal intermediate in the synthesis of aldehyde/methylketone inhibitors (e.g., Z-Leu-Phe-CHO).
This guide objectively compares High-Purity Certified Reference Materials (CRMs) against standard Reagent Grade alternatives. We analyze the "Stereochemical Trap"—where minor chiral impurities disguise themselves as kinetic anomalies—and provide a self-validating protocol for establishing your own in-house Quality Control (QC) system.
Part 1: The Product Landscape & Alternatives
Before selecting a grade of this compound, researchers must understand its performance relative to alternative substrates and the impact of its purity grade.
Molecule vs. Molecule: this compound vs. Hippuryl-L-Phe
For Carboxypeptidase A (CPA) assays, this compound is often compared to the "classic" substrate, Hippuryl-L-Phenylalanine (Hippuryl-Phe).[1][2]
| Feature | This compound | Hippuryl-L-Phe |
| Structure Type | N-blocked Dipeptide (Carbamate) | N-blocked Amino Acid (Benzoyl-Gly) |
| Solubility | Low (Requires organic co-solvent) | Moderate (Aqueous buffers) |
| Kinetic Specificity ( | High Specificity for hydrophobic pockets. The Leu side chain optimizes binding in the S2 subsite. | Standard Reference. Lower affinity than Z-peptides due to lack of bulky P2 residue. |
| Detection | UV ~257 nm (Z-group) or HPLC | UV 254 nm (Hippuryl group) |
| Primary Use | Probing S2 subsite specificity; Synthesis intermediate. | Routine activity assays; System Suitability Testing. |
Verdict: Use Hippuryl-Phe for routine batch release of enzymes. Use This compound when characterizing S2 subsite interactions or synthesizing specific inhibitors.
Grade vs. Grade: CRM vs. Reagent Grade
The choice of reference standard grade dictates the validity of your quantitative data.
| Quality Attribute | Certified Reference Material (CRM) | Reagent Grade (Research Grade) |
| Chiral Purity | > 99.5% L,L-isomer. Quantified limits for D-Leu and D-Phe diastereomers. | Variable (95-98%). Often contains 1-5% racemate from synthesis. |
| Peptide Content | Net Peptide Content (NPC) determined by elemental analysis or quantitative NMR. | Gross Weight. Includes salts, water, and residual solvents (often <80% peptide). |
| Traceability | Traceable to SI units or primary pharmacopeial standards (USP/EP). | Traceable only to the manufacturer’s internal lot. |
| Application | Mandatory for establishing kinetic constants ( | Suitable for qualitative screening or non-critical synthesis. |
Part 2: Technical Deep Dive – The Stereochemical Trap
The Core Problem: Commercially synthesized this compound is prone to racemization during the coupling of Z-Leu-OH and Phe-OR. This results in the formation of Z-D-Leu-Phe-OH or Z-Leu-D-Phe-OH .
Scientific Consequence: Proteases like Carboxypeptidase A are stereoselective.
-
The L,L-isomer is the active substrate.
-
The D-isomer acts as a competitive inhibitor rather than an inert bystander.
-
Result: If your reference standard contains 3% D-isomer, your calculated
will be artificially depressed, and will appear shifted, leading to false mechanistic conclusions.
Visualizing the QC Workflow
The following diagram illustrates the decision matrix for selecting and validating this compound standards.
Figure 1: Decision matrix for qualifying this compound reference standards. Note the critical Chiral HPLC step prior to enzymatic verification.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, you must validate your this compound material before using it to calibrate assays.
Protocol A: Chiral Purity Profiling (The Gold Standard)
This method separates the L,L-isomer from D-Leu and D-Phe contaminants.
-
Column: Daicel Chiralcel OJ-H (4.6 x 250 mm, 5 µm) or equivalent cellulose-based stationary phase.[3]
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[3]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (or 257 nm).
-
Sample Prep: Dissolve 1 mg this compound in 1 mL Ethanol/Hexane (1:1).
-
Acceptance Criteria:
-
Main peak (L,L) > 99.5%.
-
Any single diastereomer < 0.2%.
-
Protocol B: Enzymatic System Suitability Test (SST)
Use this functional assay to confirm the material behaves correctly in a biological system.
-
Reagent Prep:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Enzyme: Bovine Carboxypeptidase A (CPA), diluted to ~1-10 units/mL in cold 1.0 M NaCl.[1]
-
Substrate: Prepare 1.0 mM this compound in Buffer (requires initial dissolution in minimal methanol, final MeOH < 5%).
-
-
Procedure:
-
Equilibrate substrate at 25°C in a quartz cuvette.
-
Add Enzyme.[1] Mix by inversion.
-
Monitor Absorbance decrease at 254 nm for 2-3 minutes.
-
-
Validation Calculation:
-
Calculate initial velocity (
). -
Compare specific activity (
) to historical controls or literature values for Hippuryl-Phe (adjusting for relative specificity). -
Self-Validation: If the rate is non-linear or significantly lower than expected despite correct peptide concentration, suspect product inhibition from D-isomers or substrate precipitation .
-
Part 4: Data Summary & Recommendations
The following table summarizes the impact of using "Economy" vs. "Premium" standards on experimental outcomes.
| Scenario | Standard Used | Experimental Outcome | Risk Level |
| Routine QC | Reagent Grade (98%) | 5-10% variability in | Medium |
| Drug Screening | Reagent Grade (98%) | False negatives in inhibitor screening (substrate impurities mask mild inhibitors). | High |
| Kinetic Characterization | CRM (>99.5%) | Accurate | Low |
Final Recommendation: For Quality Control of this compound itself , rely exclusively on Chiral HPLC . Standard C18 HPLC is insufficient as it often co-elutes diastereomers. For using this compound as a standard , invest in a Certified Reference Material (CRM) for the initial method validation. Once validated, a well-characterized secondary standard (calibrated against the CRM) is acceptable for routine use.
References
-
Auld, D. S., & Vallee, B. L. (1970).[4] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[4][5] Biochemistry, 9(22), 4352-4359.[4] Available at: [Link]
- U.S. Pharmacopeia (USP).General Chapter <1086> Impurities in Drug Substances and Drug Products. (General guidance on impurity thresholds).
-
Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (Application Note on peptide separation). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of Dipeptide Inhibitors: A Comparative Analysis of Z-Leu-Phe-OH Binding Principles
For researchers, scientists, and professionals in drug development, the meticulous validation of protein-ligand crystal structures is a cornerstone of structure-based drug design. This guide provides an in-depth technical comparison of the binding of the dipeptide inhibitor, N-carbobenzyloxy-L-leucyl-L-phenylalanine (Z-Leu-Phe-OH), to metalloproteases. Drawing upon crystallographic data of closely related inhibitors, we will explore the principles of structural validation, compare binding modes across different enzymatic scaffolds, and provide actionable protocols for robust experimental design and interpretation.
The Imperative of Rigorous Validation in Crystallography
X-ray crystallography offers an unparalleled atomic-level view of protein-ligand interactions, forming the bedrock of modern drug discovery. However, the resulting models are interpretations of electron density maps and necessitate rigorous validation to ensure their accuracy and reliability. This process involves a multi-faceted assessment of the model's fit to the experimental data, its stereochemical soundness, and the biological plausibility of the observed interactions. An unvalidated or poorly validated structure can misdirect medicinal chemistry efforts, leading to the costly pursuit of non-viable lead compounds.
This guide will use the binding of Z-protected dipeptides to two well-characterized zinc metalloproteases, thermolysin and carboxypeptidase A, as a framework for discussing the critical aspects of crystal structure validation. While a publicly available crystal structure of this compound in complex with these specific enzymes is not available, we will leverage the wealth of structural information for highly similar inhibitors to derive key principles and comparative insights.
Comparative Binding Analysis: Z-Protected Amino Acid Derivatives in Metalloprotease Active Sites
To illustrate the nuances of dipeptide inhibitor binding and the validation of their interactions, we will compare the crystal structure of thermolysin in complex with N-carbobenzyloxy-D-threonine (Z-D-Thr-OH) (PDB ID: 1KRO) and carboxypeptidase A complexed with the phosphinic pseudopeptide inhibitor Acetyl-Leu-Phe-Ψ(PO₂CH₂)-Phe-OH (PDB ID: 4UEZ). Z-D-Thr-OH serves as a close analogue to one half of our topic inhibitor, showcasing the key interactions of the Z-group and the amino acid backbone. The carboxypeptidase A inhibitor, while more complex, provides a relevant example of a dipeptide mimic binding to this class of enzymes.
Data Presentation: Crystallographic and Binding Data Comparison
| Parameter | Thermolysin - Z-D-Thr-OH Complex (PDB: 1KRO) | Carboxypeptidase A1 - Ac-Leu-Phe-Ψ(PO₂CH₂)-Phe-OH (PDB: 4UEZ) | Alternative Thermolysin - Dipeptide Inhibitor Complex (PDB: 2WHZ) |
| PDB ID | 1KRO | 4UEZ | 2WHZ |
| Resolution (Å) | 1.70 | 2.29 | 1.75 |
| R-work / R-free | 0.166 / 0.182 | 0.150 / 0.205 | 0.159 / 0.197 |
| Ligand | N-carbobenzyloxy-D-Threonine | Acetyl-Leu-Phe-Ψ(PO₂CH₂)-Phe-OH | N/A (dipeptide) |
| Key Active Site Residues | His142, His146, Glu166 (Zinc ligands); Glu143 (catalytic residue) | His69, Glu72, His196 (Zinc ligands); Glu270 (catalytic residue) | His142, His146, Glu166 (Zinc ligands); Glu143 (catalytic residue) |
| Zinc Coordination | The carboxylate oxygen of Z-D-Thr-OH coordinates the active site zinc. | The phosphinyl oxygens of the inhibitor chelate the active site zinc. | The inhibitor's zinc-binding group directly coordinates the zinc ion. |
| Key Hydrogen Bonds | Interactions between the inhibitor's carboxylate and backbone with active site residues. | Multiple hydrogen bonds between the inhibitor backbone and side chains with enzyme residues. | Hydrogen bonds between the inhibitor and key catalytic and binding site residues. |
| Hydrophobic Interactions | The benzyl group of the Z-protecting group occupies a hydrophobic pocket. | The phenyl and leucine side chains of the inhibitor engage in hydrophobic interactions within the S1' and S2' pockets. | The hydrophobic side chains of the dipeptide inhibitor occupy the S1' and S2' specificity pockets. |
This table summarizes key crystallographic and interaction data for the selected protein-ligand complexes. The R-work and R-free values are indicators of the quality of the crystallographic model.
Insights from Comparative Structural Analysis
The crystal structure of thermolysin with Z-D-Thr-OH reveals the fundamental interactions that would be anticipated for this compound. The carbobenzyloxy (Z) group's phenyl ring is nestled within a hydrophobic pocket, a common feature for this protecting group in protease inhibitors. The carboxylate of the threonine residue directly coordinates the catalytic zinc ion, displacing a water molecule. This mode of binding is a hallmark of many competitive inhibitors of metalloproteases.
In the case of carboxypeptidase A, the more complex phosphinic inhibitor provides insights into how a dipeptide-like molecule occupies the extended substrate-binding groove. The inhibitor mimics the tetrahedral transition state of peptide bond hydrolysis, with the phosphinyl group acting as a stable analogue of the tetrahedral intermediate. The individual amino acid side chains of the inhibitor make specific interactions with the corresponding S1', S2', etc. subsites of the enzyme, highlighting the importance of complementarity in both shape and chemical nature for potent inhibition.
A Self-Validating System: Experimental Protocol for Crystal Structure Determination and Validation
The trustworthiness of a protein-ligand crystal structure is underpinned by a rigorous and self-validating experimental workflow. Each step, from crystallization to final model refinement, includes checks and balances to ensure the final structure is a faithful representation of the molecular reality.
Experimental Workflow
Advanced Stereochemical Analysis of Z-Leu-Phe-OH: A Comparative Technical Guide
Introduction: The Stereochemical Imperative
Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine) is a critical structural motif in the development of protease inhibitors (e.g., for cathepsins and calpains) and serves as a model substrate for enzyme kinetics. In drug development, stereopurity is not merely a regulatory box to check; it dictates biological efficacy. The L,L-isomer is typically the bioactive form, while the presence of D-isomers (L,D; D,L; or D,D) can lead to loss of potency, off-target toxicity, or aberrant metabolic stability.
This guide moves beyond basic identification, providing a rigorous, multi-modal framework to distinguish this compound from its three stereoisomeric impurities:
-
Diastereomers: Z-L-Leu-D-Phe-OH and Z-D-Leu-L-Phe-OH (Physically distinct properties).
-
Enantiomer: Z-D-Leu-D-Phe-OH (Mirror image, identical physical properties in achiral environments).
Strategic Analytical Workflow
To ensure absolute stereoconfidence, a single method is insufficient. We employ a "Triangulation Strategy" combining chromatographic separation, spectroscopic fingerprinting, and biological validation.
Visualization: The Stereochemical Decision Tree
Figure 1: Analytical decision tree for validating this compound stereopurity. Note that RP-HPLC clears diastereomers, while Chiral HPLC clears enantiomers.
Method 1: Achiral RP-HPLC (Diastereomer Separation)
Principle: Diastereomers (L-L vs L-D) have different internal energies and solvophobic surface areas. On a hydrophobic C18 stationary phase, the spatial orientation of the hydrophobic benzyl (Phe) and isobutyl (Leu) side chains relative to the Z-group results in distinct retention times.
Experimental Protocol
-
System: Agilent 1200/1260 or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 30% B (Isocratic hold to stack injection)
-
2–20 min: 30% → 70% B (Linear gradient)
-
20–25 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is critical; fluctuations shift diastereomer selectivity).
-
Detection: UV @ 214 nm (peptide bond) and 257 nm (Phenylalanine/Z-group).
Data Interpretation:
-
L-L Isomer: Typically elutes later than L-D isomers in this system due to more efficient packing of the hydrophobic side chains against the C18 ligands, though elution order must be confirmed with standards.
-
Resolution (Rs): Expect Rs > 2.0 between L-L and L-D/D-L forms.
Method 2: Chiral HPLC (Enantiomer Separation)[2]
Principle: RP-HPLC cannot separate Z-L-L from Z-D-D (enantiomers). To achieve this, we use a Chiral Stationary Phase (CSP), specifically amylose or cellulose tris(3,5-dimethylphenylcarbamate). These columns form transient diastereomeric complexes with the analyte via hydrogen bonding and
Experimental Protocol
-
Column: Chiralpak IA or Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm).
-
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
-
Mobile Phase (NP): n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).
-
Note: TFA is required to suppress ionization of the C-terminal carboxylic acid, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[2]
Data Interpretation:
-
Selectivity (
): These columns typically exhibit for Z-protected dipeptides. -
Elution Order: The D-D enantiomer generally elutes before the L-L isomer on Amylose-based columns under these conditions, but standards must be injected to validate.
Method 3: Enzymatic Validation (The "Bio-Proof")
Principle: This is the ultimate test of functional stereochemistry. Carboxypeptidase A (CPA) is an exopeptidase that specifically hydrolyzes the C-terminal peptide bond of L-amino acids with aromatic/bulky side chains (like Phe). It is strictly stereospecific ; it will not cleave D-Phe residues.
Visualization: Enzymatic Mechanism
Figure 2: Specificity of Carboxypeptidase A. Only the Z-L-Leu-L-Phe-OH isomer yields cleavage products.
Experimental Protocol
-
Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Enzyme Solution: Dissolve Carboxypeptidase A (Sigma C9268 or equiv.) to 10 units/mL in buffer.
-
Substrate Prep: Dissolve 1 mg this compound in 50 µL Methanol, then dilute to 1 mL with Buffer.
-
Reaction: Mix 100 µL Substrate + 10 µL Enzyme. Incubate at 37°C for 60 minutes.
-
Quench: Add 100 µL 10% TFA.
-
Analysis: Inject onto the Achiral RP-HPLC system (Method 1).
Result Validation:
-
Pure L-L Isomer: Complete disappearance of the this compound peak; appearance of Z-Leu-OH and Phe peaks.
-
D-Isomer Contamination: Residual this compound peak remains (representing the unhydrolyzed D-isomer).
Comparative Data Summary
| Feature | Achiral RP-HPLC | Chiral HPLC | Enzymatic Assay | 1H NMR |
| Distinguishes L-L from L-D? | Yes (High Resolution) | Yes | Yes (L-D resists cleavage) | Yes (Distinct shifts) |
| Distinguishes L-L from D-D? | No (Co-elution) | Yes (Gold Standard) | Yes (D-D resists cleavage) | No (Identical spectra) |
| Sensitivity | High (<0.1% impurity) | High (<0.1% impurity) | Medium (1-2% impurity) | Low (>2-5% impurity) |
| Throughput | High (20 min/run) | Medium (30 min/run) | Low (1 hr incubation) | Medium |
| Cost | Low | High (Columns >$1k) | Low | High (Instrument time) |
| Primary Utility | Routine Purity Check | Enantiomeric Excess (ee) | Bio-identity Confirmation | Structural Verification |
References
-
Phenomenex. (2023). Chiral HPLC/SFC Method Development Poster. Retrieved from [Link]
- Ilisz, I., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Pharmaceutical and Biomedical Analysis.
-
Banci, L., et al. (1994).[3] The enzymatic mechanism of carboxypeptidase: a molecular dynamics study. Proteins, 18(2), 186-97.[3] Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
Sources
Safety Operating Guide
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
An In-Depth Guide to the Proper Disposal of Z-Leu-Phe-OH for Research Professionals
This compound (N-Carbobenzyloxy-L-leucyl-L-phenylalanine) is a dipeptide derivative integral to the field of peptide synthesis and pharmaceutical development.[1] As researchers and scientists, our responsibility extends beyond the successful application of such reagents to their safe and compliant disposal. Improper disposal of chemical waste, including peptides and their derivatives, can pose risks to personnel and the environment, and may lead to regulatory non-compliance.[2][3]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. It is designed to empower laboratory professionals to manage their waste streams effectively, ensuring a safe and sustainable research environment.
Hazard Identification and Pre-Disposal Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as N-Cbz-L-phenylalanine, indicate that it is not classified as a highly hazardous substance.[4][5] However, as with any laboratory chemical whose toxicological properties have not been fully investigated, it is crucial to handle it with care.[6] A thorough risk assessment should be conducted before handling, considering potential for skin and eye irritation, and possible respiratory irritation from powder inhalation.[5][7]
Key Considerations:
-
Physical Form: this compound is typically a white to off-white powder.[1] Handling the solid form requires measures to prevent dust generation.
-
Solvents: Disposal procedures must also account for any solvents (e.g., DMF, DMSO, acetic acid) used to dissolve the peptide, as these often carry their own, more significant hazards.[8][9]
-
Regulatory Status: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10] It is the generator's responsibility to determine if a waste is hazardous.[11]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound in both its solid and solution forms. This creates a necessary barrier to prevent accidental exposure.
-
Eye Protection: Wear chemical-resistant safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][7]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves before use and change them immediately if contaminated.[4][7][12]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[12] All handling of the powder should ideally occur within a fume hood.[7]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound and other peptide waste is to never pour it down the drain .[2][13] Wastewater treatment facilities are not equipped to handle such bioactive compounds.[13]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Carefully sweep up any unused or spilled this compound powder.[4]
-
Place the powder into a designated, sealable waste container.
-
Contaminated items such as weigh boats, gloves, and wipes should be collected in the same container.
-
-
Liquid Waste:
-
Empty Containers:
Step 2: Waste Container Selection and Labeling
Proper containment and labeling prevent accidental mixing and ensure compliant disposal.
-
Container Choice: Use containers that are compatible with the chemical waste they will hold. For example, do not store acidic solutions in metal containers.[10] The container must have a secure, leak-proof screw cap.[15]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[11] Be sure to include the solvents and their approximate concentrations.
Step 3: In-Lab Storage (Satellite Accumulation)
Federal regulations allow for the temporary storage of hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[11][15]
-
Designate an SAA: Choose a location that is under the direct control of laboratory personnel and does not interfere with normal operations.[10][11]
-
Secure Storage: Keep waste containers securely capped at all times, except when adding waste.[15]
-
Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste stored and the maximum accumulation time, which is typically one year for satellite areas.[11][16]
Step 4: Professional Disposal
The final step is to arrange for pickup and disposal by a licensed chemical waste contractor.[2][13]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department.[2]
-
Schedule Pickup: Follow your facility's protocols to schedule a waste pickup.
-
Documentation: Maintain a record of the disposal, including the date, material, and method, for compliance purposes.[13]
Data Presentation
| Property | Value | Source |
| Chemical Name | Z-L-leucyl-L-phenylalanine | |
| Synonyms | This compound, Cbz-L-Leu-L-Phe | |
| CAS Number | 6401-63-4 | [1] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |
| Molecular Weight | 412.49 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Store at 0-8 °C | [1] |
| Disposal Guideline | Do not dispose down the drain. Treat as chemical waste. | [2][7][13] |
Experimental Protocols
Protocol for Small Spill Cleanup
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles).
-
Containment: If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For liquids, use an appropriate chemical absorbent pad or spill kit material.
-
Cleanup: Carefully wipe up the spill, working from the outside in.
-
Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed bag or container. Label it as hazardous waste with the chemical name and dispose of it according to the procedures outlined in Section 3.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Mandatory Visualization
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- Vertex AI Search. (2026, January 13). How to Dispose of Tesamorelin Peptide After Experiments.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: N-Carbobenzyloxy-L-phenylalanine.
- MedchemExpress.com.
- Chem-Impex. This compound.
- ChemScene. Z-Phe-Leu-OH.
- Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- NIBSC. Peptide Storage.
- National Center for Biotechnology Information.
- Chemical Cloud Database. This compound MSDS | 6401-63-4 MSDS View And Download.
- Benchchem. Best practices for handling and disposing of Z-Phe-Tyr(tBu)-diazomethylketone.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Sigma-Aldrich. Z-Phe-OH 99%.
- Bachem. Handling and Storage Guidelines for Peptides.
- U.S. Environmental Protection Agency. (2025, November 25).
- National Center for Biotechnology Information. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Daniels Health. (2025, May 21).
- Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.
- SpinChem. (2022). Chemical wastes in the peptide synthesis process and ways to reduce them.
- National Center for Biotechnology Information. Greening the synthesis of peptide therapeutics: an industrial perspective.
- Tokyo Chemical Industry (India) Pvt. Ltd. N-Benzyloxycarbonyl-L-phenylalanine.
- Agilent. SAFETY DATA SHEET: 10 Peptide Std Lyophilized 71 ug in 2mL.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- ChemicalBook. (2026, January 13). N-Cbz-L-Phenylalanine.
- ACS Publications. (2016, September 19). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions.
- Sigma-Aldrich. N-Formyl-Met-Leu-Phe BioXtra.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide24.store [peptide24.store]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. biovera.com.au [biovera.com.au]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. How to Dispose of Tesamorelin Peptide After Experiments [ggpeptides.com]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
